4-(Hydroxymethyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWKQMYYTZZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618699 | |
| Record name | 4-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53611-47-5 | |
| Record name | 4-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one (CAS 53611-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a lactam ring and a primary alcohol functional group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 53611-47-5 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4-(hydroxymethyl)-2-piperidinone | |
| Physical Form | Solid | |
| Boiling Point | 346.4 °C | |
| Storage | Sealed in dry, room temperature | |
| SMILES | C1CNC(=O)CC1CO | |
| InChI | 1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |
| InChIKey | DTSWKQMYYTZZMS-UHFFFAOYSA-N |
Note: Quantitative solubility and melting point data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific applications.
Synthesis
A potential synthetic route to this compound involves the hydrolysis of its corresponding ester precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate (Precursor)
A plausible precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate, can be synthesized via the hydrogenation of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.[1]
Materials:
-
Ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate
-
Platinum oxide
-
Acetic acid
-
Hydrogen gas
Procedure:
-
A mixture of 13.9 g of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate and 5 g of platinum oxide in 250 ml of acetic acid is prepared.[1]
-
The mixture is hydrogenated at 50 lbs/in².[1]
-
Following the reaction, the catalyst is removed by filtration.[1]
-
The filtrate is concentrated in vacuo.[1]
-
The resulting residue is neutralized to yield ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.[1]
Logical Workflow for Synthesis of this compound
The following diagram illustrates a logical workflow for the synthesis of the target compound from its pyridine precursor.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the specific protons' chemical environments.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbon bearing the hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the remaining three carbons of the piperidine ring.
-
FTIR: The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the lactam amide group (typically around 1650 cm⁻¹). A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aliphatic ring and methylene group would be observed in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the piperidine ring.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of Central Nervous System (CNS) disorders. The piperidine scaffold is a common motif in many CNS-active drugs.
Role as a Precursor in the Synthesis of Bioactive Molecules
Piperidine derivatives have been investigated for a variety of pharmacological activities, including as:
-
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: MCHR1 antagonists are being explored for the treatment of obesity and other metabolic disorders. Piperidine-based scaffolds are a key feature in the design of some of these antagonists.[2][3][4]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a therapeutic target for cardiovascular and inflammatory diseases. The development of sEH inhibitors, such as GSK2256294, highlights the utility of functionalized piperidine cores in their design.[5][6][7]
Potential Signaling Pathway Involvement
The derivatives of this compound could potentially modulate signaling pathways associated with the aforementioned targets.
MCH Receptor 1 Signaling: MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand melanin-concentrating hormone (MCH), can activate various downstream signaling cascades, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling is implicated in the regulation of appetite and energy homeostasis. Antagonists developed from scaffolds like this compound would block these effects.
Soluble Epoxide Hydrolase (sEH) Pathway: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH by compounds derived from this compound would increase the levels of beneficial EETs, which have protective effects in the cardiovascular system and reduce inflammation.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating diverse libraries of compounds targeting various biological pathways, particularly those related to CNS disorders and inflammatory processes, makes it a molecule of high interest to medicinal chemists. Further research to fully elucidate its physicochemical properties and to explore its application in the synthesis of novel therapeutic agents is warranted.
References
- 1. prepchem.com [prepchem.com]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
basic chemical properties of 4-(hydroxymethyl)-2-piperidinone
An In-depth Technical Guide on the Core Chemical Properties of 4-(hydroxymethyl)-2-piperidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of 4-(hydroxymethyl)-2-piperidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this molecule.
Chemical Identity and Structure
IUPAC Name: 4-(hydroxymethyl)piperidin-2-one CAS Number: 53611-47-5 Molecular Formula: C6H11NO2 Molecular Weight: 129.16 g/mol Chemical Structure:
Image Source: Sigma-Aldrich
The structure features a six-membered piperidinone ring with a hydroxymethyl substituent at the 4-position. This combination of a lactam and a primary alcohol functional group imparts specific chemical characteristics to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(hydroxymethyl)-2-piperidinone is provided in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Not experimentally determined | - |
| Boiling Point | 346.4 ± 15.0 °C (Predicted) | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | General chemical principles |
| pKa | Not experimentally determined. Expected to be weakly acidic due to the lactam N-H and weakly basic due to the nitrogen atom. | General chemical principles |
Solubility Profile
The presence of both a hydrogen bond donor (hydroxyl group, N-H of the lactam) and hydrogen bond acceptors (carbonyl oxygen, hydroxyl oxygen, nitrogen atom) suggests that 4-(hydroxymethyl)-2-piperidinone should be soluble in water and other polar protic solvents like ethanol and methanol. The relatively small carbon skeleton further supports this prediction. Its solubility in nonpolar solvents is expected to be limited.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidinone ring and the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbon bearing the hydroxymethyl group, and the other carbons in the ring. A predicted 13C NMR spectrum in D2O is available.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam (typically around 1650 cm⁻¹) and a broad band for the O-H stretching of the alcohol group (around 3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted mass spectral data is available.[3]
Experimental Protocols
This section outlines general methodologies for determining key chemical properties of 4-(hydroxymethyl)-2-piperidinone.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small sample of 4-(hydroxymethyl)-2-piperidinone to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different formulations.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of 4-(hydroxymethyl)-2-piperidinone (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane, hexane) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If not, it is classified as sparingly soluble or insoluble.
-
This process can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.
Determination of pKa (Potentiometric Titration)
The pKa value indicates the strength of an acid or a base. For 4-(hydroxymethyl)-2-piperidinone, both the acidic lactam proton and the basicity of the nitrogen can be characterized.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a known amount of 4-(hydroxymethyl)-2-piperidinone in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of a small, known volume of titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
To determine the pKa of the conjugate acid (related to the basicity of the nitrogen), the compound can be first protonated with a known excess of strong acid and then back-titrated with a strong base.
Logical Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of an organic compound like 4-(hydroxymethyl)-2-piperidinone.
Caption: A flowchart outlining the key steps in determining the solubility of 4-(hydroxymethyl)-2-piperidinone in various solvents.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of 4-(hydroxymethyl)-2-piperidinone. While some experimental data is available, further characterization, particularly for melting point, solubility, and pKa, would be beneficial for its application in research and development. The provided experimental protocols offer a starting point for obtaining this valuable data. As a molecule with both a lactam and a primary alcohol, 4-(hydroxymethyl)-2-piperidinone holds potential for further chemical modification and exploration of its biological activities.
References
An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Among the vast landscape of piperidine-containing molecules, 4-(hydroxymethyl)piperidin-2-one has emerged as a versatile starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological evaluation, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Core Structure and Chemical Properties
This compound is a chiral lactam possessing a primary alcohol functional group. This combination of a cyclic amide and a reactive hydroxyl group provides two key points for chemical modification, allowing for the synthesis of a diverse library of analogs and derivatives.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Number | 53611-47-5 |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Storage | Sealed in dry, room temperature conditions |
Table 1: Physicochemical Properties of this compound.[3]
Synthesis of Structural Analogs and Derivatives
The synthesis of derivatives of this compound can be broadly categorized into modifications at the lactam nitrogen (N-substitution) and modifications of the hydroxyl group at the 4-position.
N-Substituted Derivatives
Alkylation or arylation of the lactam nitrogen is a common strategy to introduce structural diversity and modulate the pharmacological properties of the core scaffold.
General Experimental Protocol for N-Alkylation/Arylation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a base such as sodium hydride or potassium carbonate.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the corresponding anion.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide) to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
Derivatives of the 4-(Hydroxymethyl) Group
The primary alcohol at the 4-position offers a versatile handle for various chemical transformations, including esterification, etherification, and halogenation, leading to a wide range of functionalized derivatives.
General Experimental Protocol for Esterification:
-
Dissolve this compound in a suitable solvent such as dichloromethane or pyridine.
-
Add a carboxylic acid or its corresponding acyl chloride or anhydride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted reagents.
-
Purify the resulting ester derivative using column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the piperidin-2-one and piperidin-4-one scaffolds have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. While specific data on derivatives of this compound is emerging, the broader class of compounds provides a strong rationale for their exploration in various therapeutic areas.
Anticancer Activity
Numerous piperidine and piperidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Related Piperidinone Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast) | - | [4][6] |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | PC3 (Prostate) | - | [4][6] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [7] |
| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung) | 1.35 | [7] |
Table 2: In vitro anticancer activity of representative piperidinone derivatives. Note: Specific IC50 values for the first compound were not provided in the source material.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.[8]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Piperidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[8]
Neuroprotective Effects
Neurodegenerative diseases represent a significant unmet medical need. Piperidine-based compounds have been investigated for their potential to protect neurons from various insults and are being explored for the treatment of conditions like Alzheimer's disease and ischemic stroke.[11][12][13]
Quantitative Data on Neuroprotective Activity of Piperidine Derivatives:
| Compound | Model | Endpoint | Result | Reference |
| Indanone-piperidine hybrid (Compound 4 ) | OGD/R-induced neuronal injury | Cell Viability | Significant protection at 3.125-100 µM | [13] |
| Indanone-piperidine hybrid (Compound 4 ) | MCAO/R in vivo | Infarct Volume Reduction | 18.45% at 40 mg/kg | [13] |
| 2-Piperidone derivative (Compound 7q ) | Aβ(1-42) self-aggregation | Inhibition | 59.11% at 20 µM | [12] |
| Piperidine urea derivative (Compound A10 ) | L-Glutamic acid-induced injury | Cell Survival | 61.54% at 10 µM | [11] |
Table 3: Neuroprotective activity of representative piperidine derivatives. OGD/R: Oxygen-Glucose Deprivation/Reperfusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
-
Cell Culture: Culture primary rat neuronal cells in appropriate media.
-
OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, replace the medium with normal culture medium containing glucose and return the cells to a normoxic incubator.
-
Compound Treatment: Add the test compounds at various concentrations during the reperfusion phase.
-
Viability Assessment: After a specified reperfusion time (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or LDH release assay.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated OGD/R-exposed cells to determine the neuroprotective effect.[13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The presence of two distinct functional groups allows for extensive chemical modification, paving the way for the creation of large and diverse compound libraries. While research directly focused on analogs of this specific molecule is still in its early stages, the wealth of data on related piperidine and piperidinone derivatives strongly suggests a high potential for discovering new drug candidates with a range of biological activities. Future research should focus on the systematic synthesis and screening of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development in areas such as oncology, inflammation, and neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53611-47-5 [sigmaaldrich.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjpms.com [irjpms.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidinone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, stands as a privileged structure in the landscape of medicinal chemistry. Its synthetic tractability and ability to engage in diverse biological interactions have cemented its role as a crucial building block in the development of novel therapeutics across a wide range of disease areas. This guide provides a detailed exploration of the piperidinone core, focusing on its synthesis, biological significance, and application in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of the Piperidinone Scaffold
The construction of the piperidinone ring can be achieved through various synthetic strategies. One of the most common and versatile methods is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidinone. Another prominent method is the catalytic reduction of substituted pyridones.
Representative Synthetic Protocol: Preparation of a Key Apixaban Intermediate
A key intermediate for the synthesis of the FDA-approved anticoagulant Apixaban is 1-(4-nitrophenyl)piperidin-2-one. A practical synthesis for this intermediate has been developed, starting from p-nitrochlorobenzene and piperidine.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidine (Intermediate A) [1]
-
Materials: p-nitrochlorobenzene (78.8 g, 0.5 mol), piperidine (85.1 g, 1 mol), sodium carbonate (Na2CO3) (106.1 g, 1 mol).
-
Procedure:
-
A mixture of p-nitrochlorobenzene, piperidine, and Na2CO3 is heated to reflux under a nitrogen atmosphere for 3 hours.
-
After the reaction, the mixture is cooled to room temperature.
-
100 mL of water is added to the cooled mixture.
-
The resulting solid is collected by filtration.
-
The solid is slurried again in water to afford 1-(4-nitrophenyl)piperidine as an orange-yellow solid.
-
-
Yield: 98%[1]
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one (Intermediate B) [1]
-
Materials: 1-(4-nitrophenyl)piperidine (Intermediate A), sodium chlorite (NaClO2).
-
Procedure:
-
Intermediate A is oxidized using sodium chlorite as the oxidant under a carbon dioxide (CO2) atmosphere to yield 1-(4-nitrophenyl)piperidin-2-one.
-
This protocol illustrates a scalable and efficient method for producing a crucial piperidinone-containing building block for a major pharmaceutical agent. A generalized workflow for such a multi-step synthesis is depicted below.
Caption: Generalized synthetic workflow for a piperidinone intermediate.
Biological Activities and Therapeutic Targets
The piperidinone scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.
Anticoagulant Activity: Factor Xa Inhibition
A prominent example of a piperidinone-containing drug is Apixaban (Eliquis®) , a direct and selective inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.[2][3][4] By inhibiting FXa, Apixaban effectively reduces thrombin generation and prevents thrombosis.
The signaling pathway of the coagulation cascade, highlighting the role of Factor Xa, is illustrated below.
Caption: The coagulation cascade and the inhibitory action of Apixaban.
Quantitative Data: Piperidinone-Based Factor Xa Inhibitors
| Compound | Target | IC50 / Ki | Reference |
| Apixaban | Factor Xa | Ki = 0.08 nM | [5] |
Anticancer Activity
Numerous studies have demonstrated the potential of piperidinone derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes like topoisomerase.
Quantitative Data: Anticancer Activity of Piperidinone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Furfurylidene 4-piperidones (Compound 2d) | Molt-4 (Leukemia) | Significant cytotoxicity | [5] |
| Furfurylidene 4-piperidones (Compound 3d) | Molt-4 (Leukemia) | Significant cytotoxicity | [5] |
| Hydrazine carbodithioate derivative | Hep G2 (Liver Cancer) | Data available in source | [6] |
| Piperazine-based derivatives | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [7] |
| Piperazine-based derivatives | A498 (Renal Cancer) | 33.9 ± 1.91 | [7] |
Acetylcholinesterase (AChE) Inhibition
The piperidinone scaffold has also been explored for the development of inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the marketed drug Donepezil contains a piperidine ring, its analogs incorporating a piperidinone moiety have been synthesized and evaluated.
Quantitative Data: Piperidinone-Based AChE Inhibitors
| Compound Series | Target | IC50 (µM) | Reference |
| N-benzylpiperidines (Compound 5h) | AChE | 0.83 | [8] |
| Thiazolopyrimidines (Compound 9j) | AChE | 0.98 | [8] |
| Thiazolopyrimidines (Compound 9p) | AChE | 0.73 | [8] |
| N-(2-(piperidine-1-yl)ethyl)benzamide (Compound 5d) | AChE | 0.013 ± 0.0021 | [9] |
| Donepezil (Reference) | AChE | 0.0057 | [10] |
Key Experimental Protocols
To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.
Factor Xa Inhibitor Screening Assay
This protocol outlines a chromogenic assay suitable for high-throughput screening of potential Factor Xa inhibitors.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay [11][12][13][14]
-
Principle: The assay measures the residual activity of Factor Xa after incubation with a potential inhibitor. A chromogenic substrate specific for Factor Xa is used, which upon cleavage by active FXa, releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test inhibitor compounds and a known inhibitor (e.g., Apixaban, Rivaroxaban) as a positive control
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of human Factor Xa to wells containing the test inhibitors, positive control, and solvent control. Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-30 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Signal Detection: Measure the absorbance at 405 nm kinetically or at a fixed time point using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The logical flow of a high-throughput screening campaign for enzyme inhibitors is visualized below.
Caption: A typical workflow for high-throughput screening of inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for determining AChE activity.
Experimental Protocol: Ellman's Method for AChE Inhibition [9]
-
Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compounds and a known inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value as described for the Factor Xa assay.
-
Conclusion and Future Perspectives
The piperidinone scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in clinically successful drugs like Apixaban underscores its potential for developing safe and effective therapeutic agents. The ongoing exploration of piperidinone derivatives in areas such as oncology and neurodegenerative diseases highlights the scaffold's enduring relevance. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse piperidinone analogs. Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the rational design of next-generation piperidinone-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 3. Apixaban - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 5. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Xa Assays [practical-haemostasis.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. labcorp.com [labcorp.com]
literature review of 4-(hydroxymethyl)piperidin-2-one synthesis
An In-depth Technical Guide to the Synthesis of 4-(hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a δ-lactam (a cyclic amide) core combined with a primary alcohol functional group, offers multiple points for chemical modification. This allows for the synthesis of diverse molecular scaffolds and the exploration of new chemical space in the development of novel therapeutic agents. This document provides a comprehensive literature review of the plausible synthetic routes to this compound, focusing on a practical two-step approach. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its preparation.
Synthetic Strategy Overview
While several theoretical pathways to this compound exist, a direct, single-step synthesis is not well-documented in current literature. A highly plausible and practical approach involves a two-step sequence starting from the commercially available ethyl 4-piperidinecarboxylate.
The overall synthetic workflow can be summarized as follows:
-
Reduction of Ester: The ester functional group of ethyl 4-piperidinecarboxylate is reduced to a primary alcohol to yield the key intermediate, 4-piperidinemethanol.
-
Chemoselective Oxidation: The secondary amine of the piperidine ring in 4-piperidinemethanol is selectively oxidized at the α-carbon to form the desired δ-lactam, this compound.
Caption: High-level overview of the two-step synthesis of this compound.
Step 1: Synthesis of 4-Piperidinemethanol
The first step involves the reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol. A standard and high-yielding method for this transformation utilizes lithium aluminum hydride (LiAlH₄) as the reducing agent.
Caption: Reaction scheme for the reduction of ethyl 4-piperidinecarboxylate.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 4-hydroxymethylpiperidine.
-
Setup: Suspend lithium aluminum hydride (LiAlH₄, 10.10 g, 0.266 mol) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) in anhydrous THF (300 mL) and add it slowly to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add a mixture of water (14 mL) and THF (28 mL) to quench the excess LiAlH₄.
-
Workup: Add a 15% aqueous solution of sodium hydroxide (NaOH, 14 mL) followed by water (37 mL). Continue stirring for 30 minutes at room temperature.
-
Isolation: Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and washings, and concentrate them under reduced pressure to yield 4-piperidinemethanol as the final product. The product is often obtained in quantitative yield and may be used in the next step without further purification.
Step 2: Synthesis of this compound
The second step is the oxidation of the cyclic secondary amine in 4-piperidinemethanol to the corresponding lactam. This is the most challenging step due to the presence of the primary alcohol, which is also susceptible to oxidation. Therefore, a chemoselective method that preferentially oxidizes the C-H bond adjacent to the nitrogen atom over the primary alcohol is required.
References
The Rising Therapeutic Potential of Substituted Piperidin-2-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidin-2-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of substituted piperidin-2-ones, with a focus on their anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Diverse Biological Activities of Piperidin-2-one Derivatives
Substituted piperidin-2-ones and their structural analogs have demonstrated a broad spectrum of pharmacological effects. These compounds have been investigated for their potential to combat various diseases, with promising results in several key therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of piperidin-2-one derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and skin.[1] For instance, certain 3,5-bis(ylidene)-4-piperidones have shown potent antiproliferative properties against various leukemia and lymphoma cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis, mediated through pathways involving p53.[1]
Anti-inflammatory Effects
Derivatives of piperidine-2,4,6-trione have been evaluated for their anti-inflammatory activity.[2] The introduction of specific substituents, such as N-cyclohexylcarboxamide, has been shown to enhance anti-inflammatory effects while reducing general toxicity.[2] These compounds are thought to exert their effects by modulating the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Neuroprotective Properties
The neuroprotective potential of piperidine derivatives is an emerging area of interest.[3] Hybrid molecules incorporating piperidine moieties have been synthesized and evaluated for their ability to protect neuronal cells from injury, such as that induced by oxygen-glucose deprivation/reperfusion.[3] Some of these compounds have demonstrated the ability to cross the blood-brain barrier and reduce infarct volume in in vivo models of stroke.[3] The mechanism of action is often linked to the inhibition of cholinesterases, which plays a role in neurodegenerative diseases like Alzheimer's.[4]
Enzyme Inhibition
Piperidin-2-one analogs have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4] Additionally, some piperidone derivatives have shown inhibitory activity against pancreatic lipase, a key enzyme in the absorption of dietary fats, suggesting their potential as anti-obesity agents.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of various substituted piperidin-2-one derivatives and their analogs from the cited literature.
Table 1: Anticancer Activity of Substituted Piperidone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | HeLa (Cervical) | 0.5 µM | [1] |
| Curcumin Analog | HeLa (Cervical) | 4.33 µM | [1] |
| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt 4/C8, CEM (T-lymphocyte), L1210 (Murine Leukemia) | More potent than melphalan | [1] |
| 4-Piperidone-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | Higher efficacy than 5-fluorouracil | [1] |
| 2,4,6-trisubstituted quinazoline derivative 19n | MGC-803 (Gastric) | 4.61 µM | [6] |
Table 2: Cholinesterase Inhibitory Activity of Substituted Piperidinone Derivatives
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | [4] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 µM | [4] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | AChE | 18.04 µM | [4] |
| 3,5-Bis(ylidene)-4-piperidones | AChE & BuChE | Promising inhibition compared to Tacrine and Donepezil | [1] |
Table 3: Pancreatic Lipase Inhibitory Activity of Piperidine and Pyrrolidine Derivatives
| Compound/Derivative | IC50 Value (mg/mL) | Reference |
| Pyrrolidine derivative 12 | 0.143 ± 0.001 | [5] |
| Pyrrolidine derivative 13 | 0.226 ± 0.001 | [5] |
| Pyrrolidine derivative 7 | 0.329 ± 0.001 | [5] |
| Pyrrolidine derivative 10 | 0.362 ± 0.001 | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9][10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[9]
Cholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase (AChE) inhibitory activity.[11]
Principle: The assay measures the activity of AChE by the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[11]
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test inhibitor in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE solution.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate ATCI to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[12]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol (Filtration Assay):
-
Incubation: Incubate a membrane homogenate or cultured cells containing the target receptor with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[12]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter using a cell harvester.[12]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the IC50 value of the test compound and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Inhibition of Acetylcholinesterase (AChE) by piperidin-2-one derivatives.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Substituted piperidin-2-ones represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. The data and protocols summarized in this guide highlight the significant progress made in understanding their biological activities, particularly in the areas of cancer, inflammation, neuroprotection, and enzyme inhibition. The continued exploration of this chemical scaffold, aided by the detailed experimental methodologies and a clear understanding of the underlying mechanisms, holds great promise for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource to support and inspire further research in this exciting field.
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 2. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity evaluation of 2,4,6-trisubstituted quinazoline derivatives containing piperidine moiety - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of 4-(Hydroxymethyl)piperidin-2-one in Crafting Pharmaceutical Intermediates: A Technical Guide
For Immediate Release
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-(Hydroxymethyl)piperidin-2-one has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth exploration of its synthesis, key reactions, and applications in the generation of critical pharmaceutical intermediates, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its full potential.
Core Properties and Synthesis
This compound, a derivative of the ubiquitous piperidine ring, possesses a unique combination of functional groups: a lactam, a secondary amine, and a primary alcohol. This trifecta of reactivity provides multiple avenues for chemical modification, making it an ideal starting point for the construction of complex molecular architectures.
While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic strategy involves a multi-step sequence, potentially commencing with a Michael addition of a suitable amine to an acrylate, followed by a Dieckmann condensation to form the piperidinone ring, and subsequent functional group manipulations to introduce the hydroxymethyl group.
A proposed synthetic workflow is outlined below:
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Pharmaceutical Intermediate Synthesis
The strategic positioning of the hydroxyl and lactam functionalities allows for a diverse range of chemical transformations, enabling the synthesis of a variety of pharmaceutical intermediates. The piperidine scaffold is a common motif in a multitude of approved drugs, highlighting its significance in medicinal chemistry.[1]
Derivatization Reactions
The primary alcohol of this compound can undergo a suite of standard organic reactions to introduce new functionalities. These include:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.
-
Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive handle for nucleophilic substitution.
Simultaneously, the lactam nitrogen can be N-alkylated or N-acylated to further expand the molecular diversity of the resulting intermediates.
Experimental Protocols: Foundational Reactions for Derivatization
Table 1: Key Derivatization Reactions and Conditions
| Reaction | Reagents and Conditions | Product Functional Group |
| N-Alkylation | Alkyl halide, a suitable base (e.g., NaH, K2CO3), and a polar aprotic solvent (e.g., DMF, CH3CN). | N-Alkyl Piperidinone |
| Esterification | Carboxylic acid, a coupling agent (e.g., DCC, EDC), and a suitable solvent (e.g., CH2Cl2). | Ester |
| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) in an appropriate solvent. | Aldehyde/Carboxylic Acid |
Case Study: A Gateway to Fentanyl Analogues
The piperidin-4-one core is a well-established precursor in the synthesis of fentanyl and its analogues.[2] While this compound is not a direct precursor, its structural similarity and the potential to convert the hydroxymethyl group into other functionalities underscore its potential as a versatile starting material for novel analgesic compounds.
Caption: Logical workflow from the building block to potential novel analgesics.
Conclusion
This compound stands as a promising and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity, coupled with the prevalence of the piperidine scaffold in medicinally active compounds, makes it a molecule of significant interest for drug discovery and development programs. Further research into scalable and efficient synthetic routes to this compound and its direct application in the synthesis of novel therapeutic agents is highly warranted. This guide provides a foundational understanding for researchers to explore the vast potential of this valuable chemical entity.
References
The Chemical Reactivity of 4-(Hydroxymethyl)piperidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)piperidin-2-one is a versatile bifunctional molecule incorporating a lactam ring and a primary alcohol. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Its reactivity is characterized by the distinct chemical properties of the secondary amide within the lactam ring, the primary hydroxyl group, and the piperidine scaffold itself. This technical guide provides a comprehensive exploration of the key chemical transformations of this compound, including its synthesis, oxidation, reduction, esterification, and N-alkylation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The incorporation of a lactam functionality and a hydroxymethyl group in this compound offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The lactam provides a rigidifying element and potential hydrogen bonding interactions, while the primary alcohol can be readily derivatized or oxidized to introduce further functionality. This guide will systematically explore the chemical reactivity at these key functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53611-47-5 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% - 98% | |
| Storage | Sealed in dry, room temperature | |
| InChI Key | DTSWKQMYYTZZMS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable precursor, such as ethyl 2-cyano-4-(hydroxymethyl)pent-4-enoate. This process involves the reduction of the carbon-carbon double bond and the nitrile group, followed by intramolecular cyclization to form the lactam ring.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reactor, dissolve ethyl 2-cyano-4-(hydroxymethyl)pent-4-enoate (1.0 eq) in ethanol (10 vol).
-
Catalyst Addition: Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Expected Yield: 75-85%
Chemical Reactivity and Key Transformations
The reactivity of this compound can be categorized by the reactions of its primary functional groups: the hydroxymethyl group and the lactam nitrogen.
Reactions of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild, controlled oxidizing agents such as a TEMPO-based catalytic system.
A robust method for this transformation involves the use of catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl).
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 vol) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Catalyst and Buffer Addition: Add TEMPO (0.1 eq) and an aqueous solution of sodium bicarbonate (sat. NaHCO₃, 5 vol) to the reaction mixture.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.0 M, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-formylpiperidin-2-one.
Table 2: Representative Data for Oxidation of this compound
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Formylpiperidin-2-one | TEMPO, NaOCl | DCM/H₂O | 0 | 1-2 | ~85 |
Esterification of the primary alcohol can be readily achieved using standard acylation conditions, for example, with acetic anhydride in the presence of a base like pyridine.
Experimental Protocol: Esterification with Acetic Anhydride
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (5 vol) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add acetic anhydride (1.5 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to give 4-(acetoxymethyl)piperidin-2-one.
Table 3: Representative Data for Esterification of this compound
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Acetoxymethyl)piperidin-2-one | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 12 | ~90 |
Reactions of the Lactam Moiety
The lactam carbonyl can be completely reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), affording the corresponding piperidine.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-(hydroxymethyl)piperidine.
Table 4: Representative Data for Reduction of this compound
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Hydroxymethyl)piperidine | LiAlH₄ | THF | Reflux | 6 | ~80 |
The nitrogen atom of the lactam can undergo alkylation, although it is generally less nucleophilic than the nitrogen in a corresponding amine. Reductive amination or direct alkylation with a reactive electrophile can be employed.
Experimental Protocol: N-Benzylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in dichloromethane (DCM, 10 vol), add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford 1-benzyl-4-(hydroxymethyl)piperidin-2-one.
Table 5: Representative Data for N-Alkylation of this compound
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Benzyl-4-(hydroxymethyl)piperidin-2-one | Benzaldehyde, NaBH(OAc)₃ | DCM | RT | 24 | ~70 |
Spectroscopic Data
Representative ¹H and ¹³C NMR data for this compound are provided in Table 6.
Table 6: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 6.0-6.5 | br s | 1H | NH | |
| 3.55 | d | 2H | CH ₂OH | |
| 3.2-3.4 | m | 2H | CH ₂NH | |
| 2.4-2.6 | m | 2H | CH ₂CO | |
| 1.8-2.0 | m | 1H | CH CH₂OH | |
| 1.5-1.7 | m | 2H | CH ₂CH₂NH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| 173.5 | C=O | |||
| 65.0 | C H₂OH | |||
| 42.0 | C H₂NH | |||
| 38.5 | C HCH₂OH | |||
| 31.0 | C H₂CO | |||
| 28.0 | C H₂CH₂NH |
Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the derivatization of this compound.
The Piperidine Nucleus: A Privileged Scaffold in Natural Products and Drug Discovery
An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine-Containing Natural Products
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and significant structural motifs in the realm of natural products and medicinal chemistry. Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have made it a "privileged scaffold" in drug design. Found in a vast array of alkaloids across numerous plant families, piperidine-containing natural products exhibit a remarkable diversity of biological activities. These activities range from potent neurotoxins and analgesics to promising anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, pharmacological significance, and experimental analysis of this vital class of compounds.
Discovery and Natural Occurrence
The history of piperidine alkaloids is intertwined with human history. One of the earliest documented examples is coniine, the toxic principle of poison hemlock (Conium maculatum), famously used in the execution of Socrates.[1][2] Another well-known example is piperine, the compound responsible for the pungency of black pepper (Piper nigrum), which has been a cornerstone of traditional medicine for centuries.[3]
Piperidine alkaloids are widely distributed in the plant kingdom and have also been identified in insects, such as the fire ant toxin solenopsin.[1] They are particularly abundant in families such as Piperaceae (Piper), Solanaceae (nightshades), Papaveraceae (poppy family), and Leguminosae (pea family).[3][4] Complex fused piperidine ring systems are also central to the structure of opioid alkaloids like morphine and codeine from the opium poppy (Papaver somniferum).[4]
Biosynthesis of Piperidine Alkaloids
The biosynthesis of the piperidine ring in nature predominantly originates from the amino acid L-lysine. Through a series of enzymatic reactions involving decarboxylation, oxidation, and cyclization, the linear carbon chain of lysine is transformed into the characteristic heterocyclic structure. A key intermediate in this transformation is cadaverine, formed by the decarboxylation of lysine.
A notable exception to the lysine pathway is the biosynthesis of coniine, which follows a polyketide pathway. This pathway involves the condensation of four acetate units, followed by amination and cyclization to form the 2-propylpiperidine structure of coniine.[2]
Pharmacological Significance and Biological Activities
Piperidine-containing natural products are a treasure trove of pharmacological activities, making them invaluable as lead compounds in drug discovery. Their derivatives are found in numerous approved drugs, targeting a wide range of conditions from neurological disorders to cancer.[5] The diverse biological effects include anticancer, anti-inflammatory, antimicrobial, analgesic, and potent CNS activities.[3][5]
Data Presentation: Biological Activities of Piperidine Alkaloids
The following table summarizes quantitative data on the biological activities of several representative piperidine-containing natural products.
| Compound | Natural Source | Biological Activity | Assay/Target | Quantitative Data | Reference(s) |
| (-)-Coniine | Conium maculatum | Neurotoxicity | Mouse Bioassay (in vivo) | LD₅₀: 7.0 mg/kg | [6][7] |
| (+)-Coniine | Conium maculatum | Neurotoxicity | Mouse Bioassay (in vivo) | LD₅₀: 12.1 mg/kg | [6][7] |
| Piperine | Piper nigrum | Anticancer | Ovarian Cancer Cells (OVACAR-3) | IC₅₀: 28 µM | |
| Piperine | Piper nigrum | Anticancer | Human Colon Cancer (HCT-8) | IC₅₀: 66.0 µM | [8] |
| Piperine | Piper nigrum | Anticancer | Mouse Melanoma (B16) | IC₅₀: 69.9 µM | [8] |
| Lobeline | Lobelia inflata | Nicotinic Receptor Binding | Rat Brain [³H]-nicotine displacement | Kᵢ: 4.4 nM | [9] |
| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M1 Receptor | IC₅₀: 2.22 nM | |
| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M2 Receptor | IC₅₀: 4.32 nM | [10] |
| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M3 Receptor | IC₅₀: 4.16 nM | [10] |
| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M4 Receptor | IC₅₀: 2.38 nM | [10] |
| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M5 Receptor | IC₅₀: 3.39 nM | [10] |
| Isosolenopsin A | Solenopsis invicta (Fire Ant) | nNOS Inhibition | Enzyme Assay | IC₅₀: 18 µM | [11] |
| Isosolenopsin A | Solenopsis invicta (Fire Ant) | eNOS Inhibition | Enzyme Assay | IC₅₀: 156 µM | [11] |
| Solenopsin | Solenopsis invicta (Fire Ant) | Akt-1 Inhibition | Kinase Assay | IC₅₀: 5-10 µM | [12] |
Mechanism of Action: Piperine-Induced Apoptosis in Cancer Cells
Piperine has garnered significant attention for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including colorectal and gastric cancer.[13][14] One of the key mechanisms involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[13][14] By downregulating this pathway, piperine disrupts pro-survival signals, leading to the activation of the intrinsic mitochondrial apoptosis pathway. This involves an increase in the Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[14][15]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the study of natural products. The following sections outline standard methodologies for the extraction, characterization, and biological evaluation of piperidine alkaloids.
Protocol 1: General Extraction and Isolation of Piperidine Alkaloids
This protocol describes a standard acid-base extraction method for isolating alkaloids from dried plant material.[16][17][18]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems, seeds) at 40-50°C until constant weight.
-
Grind the dried material into a moderately coarse powder.
-
Optional Defatting: For materials rich in lipids (e.g., seeds), pre-extract the powder with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours to remove fats and waxes. Air-dry the defatted powder.
-
-
Basification and Extraction:
-
Moisten the powdered plant material with a dilute alkaline solution (e.g., 10% ammonium hydroxide or 5% sodium carbonate solution) to form a paste. This converts the alkaloid salts present in the plant into their free base form.[19]
-
Pack the basified material into a percolator or use a Soxhlet extractor.
-
Extract the free alkaloid bases with a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) for 6-8 hours or until the extraction is complete (checked by testing a drop of the eluate with an alkaloid-precipitating reagent like Dragendorff's reagent).
-
-
Acidic Wash (Liquid-Liquid Extraction):
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Resuspend the crude extract in the organic solvent and transfer it to a separatory funnel.
-
Extract the organic solution multiple times with a dilute aqueous acid (e.g., 2-5% sulfuric acid or hydrochloric acid). The basic alkaloids will partition into the acidic aqueous phase as their water-soluble salts.
-
Combine the acidic aqueous fractions. The organic layer, containing neutral and acidic impurities, can be discarded.
-
-
Liberation and Recovery of Free Alkaloids:
-
Cool the combined acidic aqueous solution in an ice bath.
-
Carefully add a base (e.g., concentrated ammonium hydroxide) dropwise with constant stirring until the solution is alkaline (pH 9-10). The alkaloids will precipitate out as their free bases.
-
Extract the alkaline aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
-
Purification:
-
The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Protocol 2: Structural Characterization by MS and NMR Spectroscopy
Structural elucidation of isolated compounds is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[20][21]
-
Mass Spectrometry (MS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1-1.0 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[20]
-
Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI), connected to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺ and thus the molecular weight.
-
Perform tandem MS (MS/MS) on the parent ion. The resulting fragmentation pattern provides crucial information about the compound's structure, such as the loss of substituents or cleavages of the piperidine ring.[21]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[20]
-
Data Acquisition: Record a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[22]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling constants are key to assigning the stereochemistry of substituents on the piperidine ring.
-
¹³C NMR (and DEPT): Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete molecular structure. COSY (Correlation Spectroscopy) reveals ¹H-¹H spin-spin couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, allowing the assembly of the carbon skeleton.
-
-
Protocol 3: In Vitro Antiproliferative Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxicity of a compound against cultured cancer cells by measuring cell density based on the measurement of cellular protein content.[23]
-
Cell Culture and Plating:
-
Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin and plate them into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the purified piperidine alkaloid in DMSO.
-
Create a series of serial dilutions of the compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently discard the supernatant.
-
Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance of each well at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[23]
-
References
- 1. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-(Hydroxymethyl)piperidin-2-one in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)piperidin-2-one has emerged as a pivotal chiral building block in organic synthesis, offering a versatile scaffold for the construction of complex heterocyclic molecules. Its inherent structural features, including a rigid piperidone core and a reactive hydroxymethyl group, make it an ideal starting material for the stereoselective synthesis of a diverse range of compounds, particularly those with significant therapeutic potential. This technical guide provides an in-depth overview of the core applications of this compound, presenting key experimental protocols, quantitative data, and diagrammatic representations of synthetic pathways and mechanisms of action to facilitate its use in research and drug development.
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. The stereocontrolled synthesis of substituted piperidines, therefore, remains a significant focus in medicinal chemistry. This compound, as a functionalized piperidone, provides a robust and stereochemically defined starting point for the elaboration of more complex molecular architectures. This guide will explore its principal applications in the synthesis of bicyclic lactams, polysubstituted piperidines, and neuroactive compounds.
Core Applications in Organic Synthesis
Synthesis of Chiral Bicyclic Lactams
This compound is a valuable precursor for the synthesis of chiral bicyclic lactams. These rigid bicyclic systems serve as important intermediates for the preparation of a variety of substituted piperidines, which are key components in numerous approved drugs.[1]
Experimental Protocol: General Strategy for Bicyclic Lactam Synthesis
In a related approach, chiral zwitterionic bicyclic lactams have been synthesized from acyclic β-enaminoesters. This synthesis utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of corresponding sulfonium salts, which proceeds with high diastereoselectivity to generate multiple new stereogenic centers. These bicyclic intermediates can be further elaborated, for instance, through a desulfurization process to yield oxazolo[3,2-a]pyridine-5,7(6H)-diones, which are direct precursors to polysubstituted piperidines.
Stereoselective Synthesis of Polysubstituted Piperidines
The development of stereocontrolled routes to polysubstituted piperidines is of paramount importance for drug discovery. The chiral scaffold of this compound and its derivatives provides an excellent foundation for achieving high stereoselectivity in the synthesis of these complex targets.
Experimental Workflow: From Bicyclic Lactam to a Substituted Piperidine
The following workflow illustrates the synthetic transformation of a chiral bicyclic lactam intermediate, derivable from precursors related to this compound, into a specifically substituted piperidine, cis-4-hydroxy-2-methyl piperidine.
Caption: A representative synthetic route from a chiral bicyclic lactam to a polysubstituted piperidine.
Quantitative Data for Piperidine Synthesis
| Reaction Step | Product | Reported Yield | Reference |
| Debenzylation, N-Boc protection, & acidic treatment | cis-4-hydroxy-2-methyl piperidine | Quantitative | [1] |
Development of Neuroactive Compounds
Derivatives of 2-piperidone have garnered significant interest for their potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. These compounds have been designed and synthesized to target key pathological processes, including the aggregation of β-amyloid (Aβ) peptides and neuroinflammation.
Mechanism of Action: Targeting Neuroinflammation
A proposed mechanism for the neuroprotective effects of certain 2-piperidone derivatives involves the modulation of inflammatory pathways in the central nervous system. Specifically, these compounds have been shown to interfere with the Myeloid differentiation primary response 88 (MyD88) signaling pathway. MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling cascade, which, upon activation by stimuli like lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Proposed inhibitory action of 2-piperidone derivatives on the MyD88-mediated neuroinflammatory pathway.
Biological Activity of 2-Piperidone Derivatives
| Compound ID | Biological Target/Assay | Key Finding | Reference |
| 7q | Aβ(1-42) Self-Aggregation | 59.11% inhibition at a concentration of 20 μM | |
| 6b, 7p, 7q | LPS-induced Microglial BV-2 Cells | Effective suppression of TNF-α, IL-1β, and IL-6 production |
Conclusion
This compound stands out as a highly valuable and versatile chiral synthon in the field of organic synthesis. Its demonstrated utility in the stereoselective construction of intricate heterocyclic systems, including bicyclic lactams and polysubstituted piperidines, underscores its importance for the development of novel therapeutic agents. The applications extend into the realm of neuropharmacology, where the 2-piperidone scaffold has shown promise in addressing the complex pathologies of neurodegenerative diseases. While this guide provides a comprehensive overview of its core applications, researchers are encouraged to consult the primary literature for more exhaustive experimental details to fully leverage the synthetic potential of this remarkable building block.
References
Methodological & Application
Synthesis of 4-(Hydroxymethyl)piperidin-2-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(Hydroxymethyl)piperidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Dieckmann condensation of diethyl 2-acetylaminoadipate to form ethyl 2-oxo-4-piperidinecarboxylate. This intermediate is then selectively reduced using lithium borohydride to yield the target compound. This protocol offers a practical and efficient route to this important scaffold.
Introduction
Piperidin-2-one derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The presence of a hydroxymethyl group at the 4-position provides a key functional handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable and reproducible two-step synthesis protocol, providing researchers with a clear pathway to access this compound.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxo-4-piperidinecarboxylate (Dieckmann Condensation)
This step involves the intramolecular cyclization of diethyl 2-acetylaminoadipate to form the piperidin-2-one ring with an ester group at the 4-position.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Diethyl 2-acetylaminoadipate | C12H21NO5 | 259.30 | 25.9 g (0.1 mol) |
| Sodium | Na | 22.99 | 2.5 g (0.11 mol) |
| Absolute Ethanol | C2H5OH | 46.07 | 50 mL |
| Toluene (dry) | C7H8 | 92.14 | 250 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Diethyl Ether | (C2H5)2O | 74.12 | For extraction |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | For drying |
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (2.5 g, 0.11 mol) in absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
The ethanol is removed under reduced pressure to obtain a solid sodium ethoxide residue.
-
Dry toluene (150 mL) is added to the sodium ethoxide.
-
A solution of diethyl 2-acetylaminoadipate (25.9 g, 0.1 mol) in dry toluene (100 mL) is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes.
-
The reaction mixture is heated to reflux for 4 hours, during which it may become a thick paste.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL).
-
The mixture is acidified to pH 2-3 with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 2-oxo-4-piperidinecarboxylate.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by GC/NMR) |
| Ethyl 2-oxo-4-piperidinecarboxylate | Colorless to pale yellow oil | 65-75 | >95% |
Step 2: Reduction of Ethyl 2-oxo-4-piperidinecarboxylate to this compound
This step involves the selective reduction of the ester functionality to a primary alcohol without affecting the lactam amide bond.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 2-oxo-4-piperidinecarboxylate | C8H13NO3 | 171.19 | 17.1 g (0.1 mol) |
| Lithium Borohydride (LiBH4) | LiBH4 | 21.78 | 4.4 g (0.2 mol) |
| Tetrahydrofuran (THF, dry) | C4H8O | 72.11 | 200 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed |
| Ethyl Acetate | C4H8O2 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | For drying |
Procedure:
-
A solution of ethyl 2-oxo-4-piperidinecarboxylate (17.1 g, 0.1 mol) in dry THF (100 mL) is added dropwise to a stirred suspension of lithium borohydride (4.4 g, 0.2 mol) in dry THF (100 mL) at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the evolution of hydrogen gas ceases.
-
The mixture is then stirred for an additional 30 minutes at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water (100 mL) and extracted with ethyl acetate (4 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield this compound.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC/NMR) |
| This compound | White to off-white solid | 70-80 | >98% |
Workflow and Logic Diagrams
Synthesis Workflow
Caption: Detailed workflow for the two-step synthesis.
Logical Relationship of Reagents and Transformations
Caption: Key reagents and their roles in the synthetic transformations.
Conclusion
The described two-step protocol provides a clear and efficient method for the synthesis of this compound. By following the detailed procedures and utilizing the provided data tables and diagrams, researchers in the fields of organic synthesis and drug discovery can reliably produce this valuable intermediate for their research and development endeavors. The methodology is scalable and employs readily available reagents, making it a practical choice for laboratory-scale synthesis.
Application Notes and Protocols for N-alkylation of 4-(Hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(hydroxymethyl)piperidin-2-one scaffold is a valuable building block in medicinal chemistry and drug development. The presence of a secondary lactam nitrogen and a primary hydroxyl group allows for diverse functionalization pathways. N-alkylation of the lactam nitrogen is a key transformation for generating libraries of compounds with modified pharmacokinetic and pharmacodynamic properties. These modifications can influence solubility, metabolic stability, and target binding affinity. This document provides detailed experimental protocols for the N-alkylation of this compound, focusing on direct alkylation methods.
Key Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: a standard method using a strong base and an alkyl halide, and a microwave-assisted phase-transfer catalysis method for rapid, solvent-free synthesis.
Method 1: Direct N-Alkylation using a Strong Base and Alkyl Halide
This classical approach involves the deprotonation of the lactam nitrogen using a strong base, such as sodium hydride, followed by nucleophilic attack on an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the reaction mixture may be gently heated (e.g., to 50-60 °C).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated this compound.
Method 2: Microwave-Assisted Solvent-Free N-Alkylation
This method offers a rapid and environmentally friendly alternative to traditional solvent-based procedures, utilizing microwave irradiation and phase-transfer catalysis.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, ethyl bromide)
-
Potassium hydroxide (KOH)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Mortar and pestle
-
Microwave-safe open conical flask
Procedure:
-
Grind potassium hydroxide (4.0 equivalents) and potassium carbonate (4.0 equivalents) in a mortar.
-
Thoroughly mix the ground bases with tetrabutylammonium bromide (0.1 equivalents) and this compound (1.0 equivalent).
-
Place the solid mixture in an open conical flask.
-
Add the alkyl halide (1.5 equivalents) dropwise and briefly stir the mixture with a spatula.
-
Place the flask in a domestic microwave oven and irradiate at a suitable power level for a short period (e.g., 60-180 seconds). The reaction progress can be monitored by TLC after cooling and dissolving a small sample in a suitable solvent.[1]
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of lactams based on the described protocols. The data for this compound is projected based on analogous reactions reported in the literature.
| Alkylating Agent | Method | Base | Solvent | Reaction Time | Typical Yield (%) |
| Methyl Iodide | 1 | NaH | DMF | 12 h | 85-95 |
| Ethyl Bromide | 1 | NaH | DMF | 18 h | 80-90 |
| Benzyl Bromide | 1 | K₂CO₃ | DMF | 24 h | 75-85 |
| Benzyl Chloride | 2 | KOH/K₂CO₃ | Solvent-free | 2-3 min | 80-90[1] |
| Ethyl Bromoacetate | 1 | NaH | THF | 16 h | 70-80 |
Visualizations
Experimental Workflow for Direct N-Alkylation (Method 1)
Caption: Workflow for Direct N-Alkylation.
Logical Relationship of Reaction Components
Caption: Key Components in N-Alkylation.
References
Application Note and Protocol: Purification of 4-(Hydroxymethyl)piperidin-2-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to obtain a compound of high purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like this compound.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The following table summarizes the typical quantitative data and parameters for the column chromatographic purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Diameter: 2-4 cm, Length: 30-40 cm |
| Crude Sample Loading | 1-2 g of crude this compound |
| Mobile Phase (Eluent) | Gradient: 0% to 10% Methanol in Dichloromethane (DCM) |
| TLC Analysis | Mobile Phase: 10% Methanol in DCM |
| Rf of Product | ~0.4 |
| Rf of Impurities | Variable (e.g., <0.2 for polar, >0.6 for non-polar) |
| Elution Volume | ~200-400 mL (depending on column size) |
| Expected Yield | 85-95% |
| Purity (Post-Column) | >98% (as determined by HPLC or NMR) |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl Acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain or iodine chamber for TLC visualization
2. Preparation of the Column (Wet Packing Method)
-
Select a glass chromatography column of appropriate size based on the amount of crude material.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.[2]
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in a non-polar solvent like hexane or a low-polarity mixture such as 10% ethyl acetate in hexane. The amount of silica gel should be about 50-100 times the weight of the crude sample.[2][3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[1]
-
Once the silica has settled, add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
Drain the solvent until the solvent level just reaches the top of the sand layer. Do not let the column run dry.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully add the silica gel with the adsorbed crude product onto the top of the prepared column.
4. Elution and Fraction Collection
-
Begin the elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A suggested gradient is as follows:
-
100% DCM (2 column volumes)
-
2% MeOH in DCM (4 column volumes)
-
5% MeOH in DCM (4 column volumes)
-
10% MeOH in DCM (until the product has completely eluted)
-
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in test tubes or flasks.
5. Monitoring the Separation (TLC Analysis)
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing 10% methanol in DCM.
-
Visualize the spots under a UV lamp (if the compound is UV active) or by staining with potassium permanganate or iodine.
-
Combine the fractions that contain the pure product (single spot on TLC with the expected Rf value).
6. Isolation of the Pure Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and assess the purity using analytical techniques such as NMR spectroscopy, Mass Spectrometry, or HPLC.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of separation based on polarity.
References
Application Notes & Protocols: Analytical Characterization of 4-(Hydroxymethyl)piperidin-2-one by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(Hydroxymethyl)piperidin-2-one, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols focus on the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity, structure, and purity of the compound. All quantitative data is presented in structured tables, and a comprehensive experimental workflow is visualized.
Introduction
This compound is a substituted piperidinone derivative. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and the presence of both a lactam and a hydroxymethyl group makes this compound a versatile building block for the synthesis of more complex molecules. Accurate analytical characterization is crucial for its use in research and development. This guide outlines the standard procedures for its characterization using NMR and MS techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| CAS Number | 53611-47-5 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | 95% - 98% (typical) | [1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment and connectivity of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to assign the signals to the individual carbon atoms.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
ESI-MS Protocol:
-
Set the mass spectrometer to operate in both positive and negative ion modes to detect various adducts.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight.
Data Presentation
Predicted ¹H and ¹³C NMR Data
Note: Experimental data should be acquired and tabulated here. The following are predicted values for reference.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | br s | 1H | NH |
| ~3.5 | d | 2H | -CH₂OH |
| ~3.2 | m | 2H | H-6 |
| ~2.4 | t | 2H | H-3 |
| ~1.8-2.0 | m | 1H | H-4 |
| ~1.5-1.7 | m | 2H | H-5 |
| ~1.5 | t | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C-2 (C=O) |
| ~65 | -CH₂OH |
| ~42 | C-6 |
| ~38 | C-4 |
| ~31 | C-3 |
| ~28 | C-5 |
Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.08626 |
| [M+Na]⁺ | 152.06820 |
| [M-H]⁻ | 128.07170 |
| [M+NH₄]⁺ | 147.11280 |
| [M+K]⁺ | 168.04214 |
| [M+H-H₂O]⁺ | 112.07624 |
Data sourced from PubChemLite.[3]
Experimental Workflow
Caption: Experimental workflow for the analytical characterization.
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive analytical characterization of this compound using NMR and mass spectrometry. Adherence to these methodologies will ensure accurate structural confirmation and purity assessment, which are critical for its application in drug discovery and development pipelines.
References
Application of 4-(Hydroxymethyl)piperidin-2-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] This is attributed to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional molecular diversity. While the broader class of piperidine derivatives has been extensively explored, specific application data for 4-(Hydroxymethyl)piperidin-2-one as a starting material in the synthesis of named bioactive molecules is not extensively documented in readily available scientific literature. This document, therefore, provides a general overview of the potential applications of this building block based on the known reactivity of the piperidine and lactam moieties. It also presents detailed synthetic protocols for analogous piperidine-containing bioactive molecules to illustrate the potential synthetic utility of this compound.
Introduction
This compound is a bifunctional molecule featuring a lactam (a cyclic amide) and a primary alcohol. This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a variety of more complex molecules. The lactam ring can be hydrolyzed to open the ring and reveal an amino acid-like structure, or the nitrogen can be alkylated or acylated. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution, or used in ester or ether formation. These potential transformations allow for the introduction of diverse pharmacophores and the construction of complex molecular architectures.
While specific examples are scarce, the general importance of the piperidine ring in bioactive compounds is well-established. Piperidine derivatives have shown a wide range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory activities.[2][3]
Potential Synthetic Applications and Bioactive Targets
Based on the reactivity of its functional groups, this compound could potentially be used in the synthesis of various classes of bioactive molecules.
Synthesis of Enzyme Inhibitors
The piperidine scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of piperidin-4-one have been synthesized and shown to possess cholinesterase inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[4] The hydroxymethyl group on this compound could be modified to introduce moieties that interact with the active site of target enzymes.
Hypothetical Signaling Pathway Inhibition
Caption: Potential role of a this compound derivative in enzyme inhibition.
Synthesis of Anticancer Agents
Numerous piperidin-4-one derivatives have been synthesized and evaluated for their antiproliferative properties.[2] These compounds often act by inhibiting various cellular processes in cancer cells. The functional handles of this compound could be used to attach cytotoxic warheads or moieties that target specific proteins or pathways involved in cancer progression.
General Workflow for Anticancer Drug Discovery
Caption: A generalized workflow for the development of anticancer agents.
Experimental Protocols (Analogous Syntheses)
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Mannich Reaction)[3]
This protocol describes a classical method for the synthesis of the piperidin-4-one core.
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde (or substituted aromatic aldehydes)
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ammonia solution
-
Acetone
-
Ether
Procedure:
-
Dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).
-
To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).
-
Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
Add 30 mL of concentrated HCl. The precipitated hydrochloride salt is collected by filtration.
-
Wash the precipitate with a 1:5 mixture of ethanol and ether.
-
Suspend the hydrochloride salt in acetone and treat with a strong ammonia solution to liberate the free base.
-
The resulting free base (the piperidin-4-one derivative) can be purified by recrystallization.
Protocol 2: Synthesis of α,β-Unsaturated Piperidinone Derivatives (Claisen-Schmidt Condensation)[4]
This protocol is for the synthesis of piperidinone derivatives with potential cholinesterase inhibitory activity.
Materials:
-
1-Benzyl-4-piperidinone
-
Substituted aromatic aldehyde
-
Methanol
-
30% Potassium hydroxide (KOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 1-benzyl-4-piperidinone (5 mmol) and the corresponding aromatic aldehyde (10 mmol) in 30 mL of methanol in an ice bath (0 °C).
-
Add 2 mL of a 30% KOH solution dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Filter the resulting yellow precipitate and wash it several times with cold methanol.
-
Recrystallize the crude product from ethyl acetate to obtain the pure product.
Quantitative Data for Analogous Compounds
The following table summarizes the biological activity of some synthesized piperidinone derivatives from the literature to provide context for the potential potency of molecules derived from this compound.
| Compound ID | Target | Bioactivity (IC₅₀) | Reference |
| 1d (analog) | Acetylcholinesterase (AChE) | 12.55 µM | [4] |
| 1g (analog) | Butyrylcholinesterase (BuChE) | 17.28 µM | [4] |
| Compound 6b (analog) | Staphylococcus aureus (MIC) | Not specified, but showed good activity | [3] |
| Compound 6b (analog) | Escherichia coli (MIC) | Not specified, but showed good activity | [3] |
Conclusion
This compound presents itself as a promising, yet underexplored, building block in medicinal chemistry. Its bifunctional nature offers multiple avenues for synthetic elaboration to access novel chemical space. While direct applications in the synthesis of known bioactive molecules are not widely reported, the established importance of the piperidine scaffold in drug discovery suggests that derivatives of this compound could exhibit interesting biological activities. The provided analogous protocols and biological data for related piperidinone structures offer a starting point for researchers interested in exploring the synthetic utility of this compound in their drug discovery programs. Further research is warranted to fully elucidate the potential of this compound in the synthesis of the next generation of bioactive molecules.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. acgpubs.org [acgpubs.org]
Application Note: Protocol for the Reduction of the Lactam in 4-(Hydroxymethyl)piperidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the chemical reduction of the lactam 4-(Hydroxymethyl)piperidin-2-one to its corresponding cyclic amine, 4-(hydroxymethyl)piperidine. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the piperidine scaffold is essential. Two common and effective methods utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF) are presented. The protocols include reagent quantities, reaction conditions, work-up procedures, and safety considerations. Quantitative data is summarized for easy comparison, and a detailed workflow is visualized.
Introduction
The reduction of lactams to cyclic amines is a fundamental transformation in organic synthesis, providing access to valuable nitrogen-containing heterocyclic structures. 4-(Hydroxymethyl)piperidine is a versatile building block in medicinal chemistry, incorporated into molecules targeting a wide range of biological pathways. The parent lactam, this compound, can be efficiently converted to the desired piperidine derivative using powerful hydride-based reducing agents. This note details protocols for two of the most reliable reagents for this purpose: Lithium Aluminum Hydride (LiAlH₄) and Borane complexes.[1][2] LiAlH₄ is a highly reactive, non-selective reducing agent capable of reducing a wide array of functional groups, including amides and lactams.[3][4] Borane reagents, such as BH₃·THF, offer a slightly milder alternative that is also highly effective for the reduction of amides and lactams.[5][6]
Overall Reaction Scheme:
This compound
-----> [Reducing Agent] ----->
4-(hydroxymethyl)piperidine
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative parameters for the two primary methods discussed in this note. This allows for a direct comparison to aid in method selection based on available reagents, equipment, and desired scale.
| Parameter | Method A: Lithium Aluminum Hydride | Method B: Borane-THF Complex |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Equivalents | 2.0 - 2.5 eq. | 2.5 - 3.0 eq. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to 65 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 6 - 18 hours | 8 - 16 hours |
| Work-up | Fieser Work-up (H₂O, NaOH(aq), H₂O) | Acidic Quench (e.g., HCl or MeOH) |
| Typical Yield | Good to Excellent (>85%) | Good to Excellent (>80%) |
| Notes | Highly exothermic, requires careful quenching.[7] | Generates flammable hydrogen gas upon quenching.[6] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the LiAlH₄ reduction of this compound.
Caption: Workflow for LiAlH₄ Reduction of this compound.
Detailed Experimental Protocols
Safety Precaution: Both LiAlH₄ and BH₃·THF react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. All procedures should be performed in a well-ventilated chemical fume hood.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for lactam reduction.[1][7]
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.
-
LiAlH₄ Suspension: To the reaction flask, carefully add LiAlH₄ (2.2 equivalents) followed by anhydrous THF to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux with stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching (Fieser Work-up): After the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, careful, and sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[7]
-
-
Isolation: Stir the resulting mixture at room temperature for 30-60 minutes until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-(hydroxymethyl)piperidine. The product can be further purified by vacuum distillation or column chromatography if necessary.
Method B: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is based on general procedures for the borane reduction of amides and lactams.[5][6]
Materials and Reagents:
-
This compound
-
Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or 1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add the BH₃·THF solution (2.5 - 3.0 equivalents) dropwise to the stirred lactam solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed. Continue adding methanol until the effervescence ceases.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 1 hour to hydrolyze the amine-borane complex. Basify the aqueous solution with solid NaOH or saturated NaHCO₃ solution until pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via vacuum distillation or column chromatography.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
methods for the derivatization of the hydroxymethyl group in 4-(Hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of the hydroxymethyl group of 4-(hydroxymethyl)piperidin-2-one, a versatile building block in medicinal chemistry. The derivatization of this primary alcohol allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover three principal transformations: etherification, esterification, and amination.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the formation of an ether linkage by reacting the alkoxide of this compound with an alkyl halide. This reaction is particularly useful for introducing small alkyl or benzyl groups.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(alkoxymethyl)piperidin-2-one.
Quantitative Data Summary (Illustrative)
| Derivative | Alkyl Halide | Yield (%) | Purification Method | ¹H NMR (CDCl₃, δ ppm) |
| 4-(Methoxymethyl)piperidin-2-one | Methyl iodide | 75-85 | Column Chromatography | 3.38 (s, 3H), 3.35 (d, J=6.0 Hz, 2H), ... |
| 4-(Ethoxymethyl)piperidin-2-one | Ethyl bromide | 70-80 | Column Chromatography | 3.51 (q, J=7.0 Hz, 2H), 3.37 (d, J=6.0 Hz, 2H), 1.22 (t, J=7.0 Hz, 3H), ... |
| 4-(Benzyloxymethyl)piperidin-2-one | Benzyl bromide | 80-90 | Column Chromatography | 7.35-7.25 (m, 5H), 4.55 (s, 2H), 3.45 (d, J=6.0 Hz, 2H), ... |
| Note: The provided data is illustrative and based on typical yields for Williamson ether synthesis on similar substrates. Actual results may vary. |
Experimental Workflow for Williamson Ether Synthesis
Esterification Methods
Esterification of the hydroxymethyl group can be achieved through various methods. The Steglich and Mitsunobu reactions are particularly advantageous for their mild reaction conditions, making them suitable for substrates with sensitive functional groups.
Steglich Esterification
This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation between a carboxylic acid and an alcohol under mild, neutral conditions.[1][2]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(acyloxymethyl)piperidin-2-one.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate) using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
Quantitative Data Summary (Illustrative)
| Derivative | Method | Carboxylic Acid | Yield (%) | Purification Method | ¹H NMR (CDCl₃, δ ppm) |
| 4-(Acetoxymethyl)piperidin-2-one | Steglich | Acetic Acid | 80-90 | Column Chromatography | 4.05 (d, J=6.0 Hz, 2H), 2.08 (s, 3H), ... |
| 4-(Benzoyloxymethyl)piperidin-2-one | Steglich | Benzoic Acid | 85-95 | Column Chromatography | 8.05 (d, J=7.5 Hz, 2H), 7.60-7.40 (m, 3H), 4.30 (d, J=6.0 Hz, 2H), ... |
| 4-(Benzoyloxymethyl)piperidin-2-one | Mitsunobu | Benzoic Acid | 70-85 | Column Chromatography | 8.05 (d, J=7.5 Hz, 2H), 7.60-7.40 (m, 3H), 4.30 (d, J=6.0 Hz, 2H), ... |
| Note: The provided data is illustrative and based on typical yields for these esterification reactions on similar substrates. Actual results may vary. |
Experimental Workflow for Steglich Esterification
Amination via a Two-Step Procedure
The conversion of the hydroxymethyl group to an aminomethyl group is a valuable transformation for introducing basicity and a potential point for further diversification. A common and reliable method involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate), followed by displacement with an azide and subsequent reduction.
Experimental Protocol
Step 1: Mesylation
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Displacement and Reduction
Materials:
-
Crude 4-(mesyloxymethyl)piperidin-2-one
-
Sodium azide (NaN₃)
-
Anhydrous DMF
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water (Staudinger reduction) or Hydrogen gas (H₂) and Palladium on carbon (Pd/C)
-
Anhydrous THF or Ethanol
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (Azide Displacement):
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 4-(azidomethyl)piperidin-2-one.
Procedure (Reduction - using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the crude azide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield 4-(aminomethyl)piperidin-2-one.
Quantitative Data Summary (Illustrative)
| Step | Intermediate/Product | Reagents | Yield (%) | Purification Method |
| 1 | 4-(Mesyloxymethyl)piperidin-2-one | MsCl, TEA | 90-98 (crude) | - |
| 2a | 4-(Azidomethyl)piperidin-2-one | NaN₃ | 80-90 (crude) | - |
| 2b | 4-(Aminomethyl)piperidin-2-one | LiAlH₄ | 70-85 (from azide) | Column Chromatography |
| Note: The provided data is illustrative and based on typical yields for these transformations on similar substrates. Actual results may vary. |
Experimental Workflow for Amination
Disclaimer
The experimental protocols and quantitative data provided in these application notes are for guidance and illustrative purposes only. The yields and specific reaction conditions may vary depending on the scale of the reaction, the purity of the reagents, and the specific laboratory conditions. It is strongly recommended that researchers conduct small-scale pilot experiments to optimize conditions before proceeding to a larger scale. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(Hydroxymethyl)piperidin-2-one in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the use of 4-(Hydroxymethyl)piperidin-2-one as a novel scaffold in solid-phase organic synthesis (SPOS). While direct literature on the solid-phase application of this specific molecule is limited, these protocols are based on well-established principles of SPOS and are intended to serve as a comprehensive guide for its potential application in the generation of diverse small molecule libraries.
Introduction
This compound is a bifunctional molecule featuring a hydroxyl group suitable for immobilization onto a solid support and a lactam moiety that can serve as a versatile scaffold for chemical diversification. Its rigid piperidinone core offers a three-dimensional framework that can be valuable in the design of novel therapeutic agents. This application note outlines a proposed strategy for its use in solid-phase synthesis, enabling the rapid generation of libraries of substituted piperidinone derivatives.
The core concept involves the initial attachment of the this compound scaffold to a solid support via its primary alcohol. The lactam nitrogen can then be deprotonated and alkylated, or the lactam ring can be opened to allow for further synthetic transformations, leading to a variety of small molecules that can be screened for biological activity.
Proposed Synthetic Strategy
The proposed workflow for utilizing this compound in SPOS is depicted below. The strategy involves three main stages: immobilization of the scaffold, diversification of the core structure, and finally, cleavage from the solid support to yield the final products.
Figure 1. Proposed workflow for the solid-phase synthesis of substituted piperidinone derivatives.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed application of this compound in solid-phase synthesis.
3.1. Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the scaffold to the solid support.
-
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Orbital shaker
-
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (310 mg, 2.4 mmol, 2 eq.) in anhydrous DCM (10 mL).
-
Add DIPEA (0.84 mL, 4.8 mmol, 4 eq.) to the solution of the scaffold.
-
Add the solution to the swollen resin.
-
Agitate the mixture on an orbital shaker at room temperature for 4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading capacity of the resin by gravimetric analysis or by a suitable analytical method.
-
3.2. Protocol 2: N-Alkylation of Immobilized Piperidinone Scaffold
This protocol details the diversification of the immobilized scaffold through N-alkylation.
-
Materials:
-
Immobilized this compound resin
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Solid-phase synthesis vessel
-
Orbital shaker
-
-
Procedure:
-
Swell the immobilized resin (0.5 g, ~0.5 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (60 mg, 1.5 mmol, 3 eq.) in anhydrous DMF (5 mL).
-
Carefully add the swollen resin to the NaH suspension.
-
Agitate the mixture at room temperature for 1 hour to ensure complete deprotonation of the lactam nitrogen.
-
Add the desired alkyl halide (1.5 mmol, 3 eq.) to the reaction mixture.
-
Agitate the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of MeOH (1 mL).
-
Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
3.3. Protocol 3: Cleavage of the Final Product from the Solid Support
This protocol describes the release of the diversified product from the resin.
-
Materials:
-
N-alkylated piperidinone resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cleavage vessel
-
Rotary evaporator
-
Cold diethyl ether
-
-
Procedure:
-
Place the dry, N-alkylated resin in a cleavage vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (2:2:96, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
-
Purify the crude product by a suitable method, such as HPLC or column chromatography.
-
Data Presentation
The following tables present hypothetical data for the proposed solid-phase synthesis.
Table 1: Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin
| Parameter | Value |
| Initial Resin Weight | 1.00 g |
| Final Resin Weight | 1.15 g |
| Weight Gain | 0.15 g |
| Calculated Loading | 0.85 mmol/g |
Table 2: Hypothetical Yields and Purity for N-Alkylated Piperidinone Derivatives
| Alkyl Halide (R-X) | Product (R-group) | Theoretical Yield (mg) | Actual Yield (mg) | Crude Purity (%) |
| Benzyl bromide | Benzyl | 109 | 85 | 88 |
| Methyl iodide | Methyl | 72 | 58 | 92 |
| Ethyl bromide | Ethyl | 79 | 61 | 90 |
| Propyl iodide | Propyl | 86 | 66 | 85 |
Logical Relationships and Workflows
The logical flow of the experimental process can be visualized as follows:
Figure 2. Logical workflow of the solid-phase synthesis protocol.
Conclusion
The use of this compound as a scaffold in solid-phase organic synthesis presents a promising, albeit underexplored, avenue for the generation of novel small molecule libraries. The protocols outlined in this document provide a foundational framework for researchers to explore this potential. The proposed strategy is flexible and can be adapted for the synthesis of a wide range of substituted piperidinone derivatives by varying the alkylating agents used in the diversification step. Further optimization of reaction conditions and exploration of alternative diversification chemistries will undoubtedly expand the utility of this versatile scaffold in drug discovery and development.
Application Notes and Protocols: Spectroscopic Analysis of 4-(Hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectroscopic data and experimental protocols for the analysis of 4-(Hydroxymethyl)piperidin-2-one, a key heterocyclic compound relevant in medicinal chemistry and drug development. The following sections present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, comprehensive experimental procedures for acquiring such data, and a visual workflow for the analytical process.
Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar piperidinone and piperidine derivatives and established principles of NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing effect of the lactam carbonyl group and the hydroxymethyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | br s | 1H | NH |
| ~ 3.55 | d | 2H | CH₂OH |
| ~ 3.25 | m | 2H | H-6 |
| ~ 2.50 | m | 2H | H-3 |
| ~ 2.0 - 2.2 | m | 1H | H-4 |
| ~ 1.8 - 2.0 | m | 1H | H-5a |
| ~ 1.6 - 1.8 | m | 1H | H-5e |
| ~ 1.5 | t | 1H | CH₂OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C-2 (C=O) |
| ~ 65 | CH₂OH |
| ~ 42 | C-6 |
| ~ 38 | C-4 |
| ~ 31 | C-3 |
| ~ 28 | C-5 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar compounds.
2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR analysis, or 20-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be applied to aid dissolution if necessary.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the tube.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
2.2. NMR Spectrometer Setup and Data Acquisition
These are general parameters that may be optimized for the specific instrument and experiment.
-
Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a Bruker 300 MHz, 400 MHz, or 500 MHz instrument.[3][4]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick all significant peaks in both ¹H and ¹³C spectra.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: NMR analysis workflow from sample preparation to structural elucidation.
References
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-(Hydroxymethyl)piperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(Hydroxymethyl)piperidin-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of a substituted pyridine precursor.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive Catalyst: The hydrogenation catalyst (e.g., Rhodium on alumina) may have lost activity due to improper storage or handling. | - Use fresh catalyst for each reaction. - Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. |
| Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to facilitate the reduction of the pyridine ring. | - Increase the hydrogen pressure incrementally, within the safety limits of the reaction vessel. - Ensure there are no leaks in the hydrogenation apparatus. | |
| Reaction Temperature Too Low: The activation energy for the hydrogenation may not be met at the current temperature. | - Gradually increase the reaction temperature. Monitor for the formation of side products at higher temperatures. | |
| Presence of Catalyst Poisons: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst. | - Purify the starting materials and solvents prior to use. - Consider using a guard column or a scavenger resin if catalyst poisoning is suspected. | |
| Formation of Side Products | Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the lactam carbonyl group. | - Monitor the reaction progress closely using techniques like TLC or GC-MS. - Reduce the reaction time or temperature once the starting material is consumed. |
| Incomplete Cyclization: If the synthesis involves a cyclization step, incomplete ring closure can result in acyclic byproducts. | - Ensure the cyclization conditions (e.g., temperature, catalyst) are optimal. - In some cases, a different cyclization strategy may be necessary. | |
| Polymerization: Under certain conditions, the starting materials or product can polymerize. | - Adjust the reaction concentration. - Ensure the temperature is well-controlled. | |
| Difficult Purification | Co-elution of Product and Impurities: The product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic media). | - Use neutral pH conditions during workup and purification whenever possible. - Minimize the time the product is exposed to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the catalytic hydrogenation of a substituted pyridine derivative, such as ethyl 2,6-dichloro-5-(hydroxymethyl)nicotinate, followed by cyclization. This multi-step process involves the reduction of the pyridine ring to a piperidine, followed by lactam formation.
Q2: Which catalysts are most effective for the hydrogenation of the pyridine ring in this synthesis?
Rhodium on alumina (Rh/Al₂O₃) is a frequently used and effective catalyst for the hydrogenation of pyridine rings under milder conditions. Other catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) can also be used, but may require more forcing conditions which could lead to over-reduction.
Q3: What are the typical reaction conditions for the catalytic hydrogenation step?
The reaction conditions can vary depending on the specific substrate and catalyst used. However, a general starting point is to use a 5% Rh/Al₂O₃ catalyst at a hydrogen pressure of 50-100 psi and a temperature of 50-80 °C in a solvent like methanol or ethanol.
| Parameter | Typical Range | Notes |
| Catalyst | 5% Rh/Al₂O₃ | Other catalysts like PtO₂ or Pd/C can be used. |
| Catalyst Loading | 5-10 mol% | Higher loading may be needed for less reactive substrates. |
| Hydrogen Pressure | 50 - 150 psi | Higher pressures can increase reaction rate but also risk of over-reduction. |
| Temperature | 50 - 100 °C | Higher temperatures may be required but can lead to side products. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC-MS to determine completion. |
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the formation of the product and any side products.
Q5: What are some common challenges in the purification of this compound?
The primary challenge is often the separation of the desired product from structurally similar side products. The presence of both a hydroxyl and a lactam group can also make the compound sensitive to certain pH conditions. Column chromatography with a carefully selected solvent system is the most common purification method.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound via Catalytic Hydrogenation
Step 1: Catalytic Hydrogenation of Ethyl 2,6-dichloro-5-(hydroxymethyl)nicotinate
-
To a solution of ethyl 2,6-dichloro-5-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous ethanol (20 mL/g of substrate) in a high-pressure reactor, add 5% Rhodium on alumina (5 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 100 psi.
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude piperidine intermediate in a suitable solvent such as toluene.
-
Add a base, for example, sodium ethoxide (1.1 eq), to facilitate the intramolecular cyclization.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
common side reactions and byproducts in 4-(hydroxymethyl)piperidin-2-one synthesis
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable piperidone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-(hydroxymethyl)-2-pyridone. This reaction involves the reduction of the pyridone ring to the corresponding piperidone using a metal catalyst and a hydrogen source.
Q2: What are the typical catalysts and reaction conditions for the hydrogenation of 4-(hydroxymethyl)-2-pyridone?
The choice of catalyst and reaction conditions is crucial for a successful hydrogenation. While specific conditions can vary, common catalysts include rhodium, palladium, and platinum on a carbon support (e.g., Rh/C, Pd/C, PtO2).[1][2] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[1][3] Solvents such as acetic acid or trifluoroethanol are often employed to facilitate the reaction.[1][2]
Q3: What are the potential side reactions and byproducts in this synthesis?
Several side reactions can occur during the catalytic hydrogenation of substituted pyridones, leading to the formation of byproducts. These can include:
-
Incomplete Hydrogenation: The reaction may stop at an intermediate stage, resulting in partially hydrogenated products.
-
Dimerization: Under certain conditions, especially with electrochemical reduction, dimerization of radical intermediates can occur.[4]
-
Side Chain Reactions: Depending on the substrate and reaction conditions, functional groups on the side chain may undergo unintended reactions.
-
Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst, leading to a stalled or incomplete reaction.[2]
Q4: How can I purify the final product, this compound?
Standard purification techniques for organic compounds are applicable here. The most common methods include:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts and unreacted starting materials.
The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. | - Use a fresh batch of catalyst.- Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Follow the manufacturer's instructions for catalyst handling and activation. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure according to literature procedures for similar hydrogenations.[1][3]- Ensure there are no leaks in the hydrogenation apparatus. | |
| Incorrect Solvent: The solvent may not be suitable for the reaction or may be inhibiting the catalyst. | - Experiment with different solvents, such as acetic acid or trifluoroethanol, which have been shown to be effective for pyridone hydrogenation.[1][2] | |
| Formation of Multiple Products (Byproducts) | Non-selective Reaction Conditions: The reaction conditions (temperature, pressure, catalyst) may not be optimized for the desired product. | - Screen different catalysts (Rh, Pd, Pt) to find the most selective one for your substrate.[1][2]- Optimize the reaction temperature and pressure. Lower temperatures and pressures may increase selectivity. |
| Presence of Impurities: Impurities in the starting material can lead to side reactions. | - Purify the 4-(hydroxymethyl)-2-pyridone starting material before the hydrogenation step. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - After the reaction, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Byproducts have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the product or byproducts to alter their polarity before chromatography. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of 4-(hydroxymethyl)-2-pyridone:
-
Preparation: In a suitable high-pressure reactor, add 4-(hydroxymethyl)-2-pyridone and the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of Rh/C or PtO2) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-70 bar) and heat to the target temperature (e.g., 40-80 °C).[1]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
troubleshooting low yield in the N-alkylation of piperidinones
This technical support center provides troubleshooting guidance for common issues encountered during the N-alkylation of piperidinones, a critical reaction in the synthesis of many pharmaceutical agents. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The N-alkylation reaction is not proceeding to completion, resulting in a low yield and recovery of starting material.
-
Question: My N-alkylation of a piperidinone is stalling, and I'm recovering a significant amount of the unreacted starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Incomplete conversion is a frequent problem in N-alkylation reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Base Strength or Amount: The reaction generates an acid byproduct (typically a hydrohalic acid if using an alkyl halide) which can protonate the starting piperidinone, rendering it non-nucleophilic.[1][2] Without a sufficient amount of a suitable base to neutralize this acid, the reaction will slow down and may stop altogether.[2]
-
Solution: Employ a stronger, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[3] Ensure you are using at least 1.5 to 2.0 equivalents of the base to effectively scavenge the acid produced.[3] For particularly stubborn cases, a stronger base like sodium hydride (NaH) can be used, though it requires strictly anhydrous conditions.[2]
-
-
Poor Solubility of Reagents: If the piperidinone, alkylating agent, or base are not well-dissolved, the reaction will be slow due to the limited interaction between reactants.[3][4] This is a common issue when using bases like potassium carbonate in solvents like acetone.[4]
-
Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.[3]
-
Solution: Consider heating the reaction mixture. Temperatures between 60-80 °C are a good starting point, but optimization may be necessary.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product decomposition at higher temperatures.[3]
-
-
Inadequate Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing and contact between the reactants.[6]
-
Solution: Ensure vigorous stirring throughout the reaction, especially when solids are present.
-
-
Moisture in the Reaction: Water can hydrolyze some alkylating agents and interfere with the function of strong bases.
-
Issue 2: The reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired N-alkylated piperidinone.
-
Question: My reaction is messy, and besides the desired product, I'm observing the formation of multiple byproducts. How can I improve the selectivity of the N-alkylation?
-
Answer: The formation of side products is a common challenge. The most prevalent side reactions are over-alkylation, leading to quaternary ammonium salts, and in some cases, O-alkylation if the piperidinone can exist in a tautomeric form.
-
Formation of Quaternary Ammonium Salts: The N-alkylated piperidinone product is also a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt.[7] This is particularly problematic when using highly reactive alkylating agents like methyl iodide or benzyl bromide.[7]
-
Solution 1: Control Stoichiometry: Use the piperidinone as the limiting reagent and add the alkylating agent slowly and in slight excess (e.g., 1.1 equivalents).[2] Dropwise addition of the alkylating agent helps to maintain its low concentration, minimizing the chance of a second alkylation event.[3]
-
Solution 2: Use an Excess of the Amine: While seemingly counterintuitive for maximizing yield based on the piperidinone, using a large excess of the piperidinone can statistically favor mono-alkylation.[7] This is more practical if the piperidinone starting material is inexpensive and easily separable from the product.
-
Solution 3: Reductive Amination: A highly effective alternative to direct alkylation with alkyl halides is reductive amination.[3][5] This involves reacting the piperidinone with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).[3][5] This method completely avoids the formation of quaternary ammonium salts.[3][8]
-
-
O-Alkylation vs. N-Alkylation: For piperidinones that can tautomerize to form an enol or enolate, O-alkylation can compete with the desired N-alkylation. The choice of solvent and counter-ion can influence the N/O selectivity.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different bases and solvents on the yield of N-alkylation reactions, based on common literature procedures.
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ (2.0) | Acetonitrile | 60-80 | 40-70 | A common and cost-effective choice, but solubility can be an issue.[3][4] |
| K₂CO₃ (2.0) | DMF | 25-80 | 60-90 | Improved solubility often leads to higher yields compared to acetonitrile.[2][10] |
| Cs₂CO₃ (1.5-2.0) | DMF | 25-60 | 70-95 | More expensive but highly effective due to better solubility and increased nucleophilicity of the anion.[3] |
| NaH (1.2) | Anhydrous THF/DMF | 0 to 25 | 50-85 | A strong base that requires strictly anhydrous conditions.[2] |
| N,N-Diisopropylethylamine (DIPEA) (1.5) | Acetonitrile | 25-70 | 50-70 | A non-nucleophilic organic base, useful for sensitive substrates.[2] |
| Reductive Amination (STAB) | 1,2-Dichloroethane (DCE) or CH₂Cl₂ | 25 | 70-95 | Excellent method to avoid over-alkylation.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the piperidinone starting material (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
To a dry round-bottom flask, add the piperidinone hydrochloride salt (if applicable) and a solvent such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂).
-
If starting from the hydrochloride salt, add a base like triethylamine (TEA) (1.0-1.2 eq.) to liberate the free amine.
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq.) and stir for 30-60 minutes at room temperature to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Scale-Up Synthesis of Piperidinone Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of piperidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the transition from laboratory-scale to pilot-plant or production-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of piperidinone derivatives?
A1: The most common challenges during the scale-up of piperidinone derivative synthesis include managing byproduct formation, preventing catalyst deactivation, ensuring stereoselectivity, developing efficient purification methods, and controlling reaction exotherms.[1] Reactions that perform well on a laboratory scale may exhibit a significant decrease in yield or reproducibility at a larger scale.[1]
Q2: How can continuous flow chemistry be beneficial for the scale-up of piperidinone synthesis?
A2: Continuous flow reactors can provide significant advantages for scaling up by offering better control over reaction parameters such as temperature, pressure, and mixing.[1] This enhanced control can lead to improved yields, higher purity, and better safety profiles compared to traditional batch processing.[1] For exothermic reactions, flow chemistry allows for more efficient heat removal, mitigating the risk of thermal runaway.[2][3]
Q3: What are the typical impurities found in the synthesis of piperidinone derivatives?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, reagent-related impurities, and degradation products.[4] For instance, in syntheses involving the reduction of pyridine precursors, residual pyridine can be a difficult-to-remove impurity due to the formation of azeotropes.[4][5] Oxidation products can also lead to discoloration of the final product.[4][5]
Q4: Are there specific safety precautions to consider during the scale-up process?
A4: Yes, piperidine and its derivatives can be corrosive and toxic.[1] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).[1] Many reactions in piperidinone synthesis are exothermic, and the risk of thermal runaway increases with scale.[2][6] Proper engineering controls, such as adequate cooling capacity and pressure relief systems, are essential.[6]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Question: We achieved a high yield for our piperidinone synthesis in the lab, but the yield dropped significantly when we scaled up the reaction. What are the potential causes and how can we troubleshoot this?
Answer: A drop in yield upon scale-up is a common problem and can be attributed to several factors. The following troubleshooting workflow can help identify and address the issue.
Caption: Troubleshooting workflow for diagnosing low yield upon scale-up.
Detailed Methodologies:
-
Mixing Efficiency Study:
-
Visual Inspection: If using a glass reactor, visually inspect for dead zones where mixing is poor.
-
Tracer Study: Introduce a colored or UV-active tracer and monitor its dispersion over time to assess mixing efficiency.
-
Computational Fluid Dynamics (CFD) Modeling: For more complex systems, CFD can simulate fluid flow and identify areas of poor mixing.
-
-
Temperature Monitoring:
-
Multi-point Temperature Probes: Use multiple temperature probes at different locations within the reactor to detect temperature gradients.
-
Reaction Calorimetry (RC1): Conduct reaction calorimetry studies to understand the heat flow of the reaction and determine the required cooling capacity.
-
Issue 2: Impurity Formation and Difficult Purification
Question: We are observing new or increased levels of impurities in our scaled-up batches, making purification difficult. What are the common causes and how can we improve the purity of our piperidinone derivative?
Answer: Increased impurity formation at scale is often due to prolonged reaction times, localized high temperatures, or changes in reactant concentrations. Purification challenges are also common in large-scale synthesis.[1]
Common Impurities and Their Causes:
| Impurity Type | Potential Causes |
| Side-Reaction Products | Localized "hot spots" due to poor mixing or inadequate cooling.[5][6] |
| Degradation Products | Prolonged exposure to high temperatures or incompatible reagents.[5] |
| Unreacted Starting Materials | Inefficient mixing, incorrect stoichiometry, or catalyst deactivation.[4] |
| Oxidation Products | Exposure to air, especially for electron-rich piperidinone derivatives.[4][5] |
Purification Troubleshooting:
Caption: Decision tree for troubleshooting difficult purification.
Experimental Protocols:
-
Protocol 1: Purification by Recrystallization [7][8]
-
Solvent Selection: Choose a solvent in which the piperidinone derivative is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for piperidinone derivatives include ethanol, ethyl acetate, and mixtures with hexane.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
-
-
Protocol 2: Purification by Column Chromatography [7][8]
-
Stationary Phase Selection: Silica gel is commonly used. The choice of particle size will depend on the difficulty of the separation.
-
Mobile Phase Selection: Use a solvent system that provides good separation of the product from impurities on a TLC plate. A common eluent for piperidinone derivatives is a mixture of ethyl acetate and hexane.[8]
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.[7]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]
-
Issue 3: Managing Reaction Exotherms and Thermal Runaway
Question: Our reaction is highly exothermic, and we are concerned about thermal runaway as we scale up. How can we manage the reaction exotherm effectively?
Answer: Managing reaction exotherms is critical for safety during scale-up.[2][6] The heat generated by the reaction must be efficiently removed to prevent a dangerous increase in temperature and pressure.
Strategies for Managing Exothermic Reactions:
| Strategy | Description |
| Slow Reagent Addition | Adding one of the reagents slowly (dropwise) can control the rate of heat generation.[2] |
| Adequate Cooling | Ensure the reactor has sufficient cooling capacity. This may involve using a jacketed reactor with a high-performance heat transfer fluid.[6] |
| Semi-Batch or Continuous Flow | These processes limit the amount of reacting material at any given time, which significantly improves heat management and safety.[1][6] |
| Dilution | Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing. |
| Process Control and Monitoring | Implement robust process controls with continuous monitoring of temperature and pressure.[6] |
Emergency Shutdown and Quenching Logic:
Caption: Logical workflow for responding to a suspected thermal runaway.
This technical support center provides a starting point for addressing common challenges in the scale-up synthesis of piperidinone derivatives. For more specific issues, detailed process analysis and experimental optimization will be necessary. Always prioritize safety and consult with process safety experts when scaling up chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
improving the stability of 4-(Hydroxymethyl)piperidin-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-(Hydroxymethyl)piperidin-2-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound can be compromised by several factors, primarily hydrolysis, oxidation, and exposure to high temperatures and light. The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening. The hydroxymethyl group can be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] Specifically, storage at room temperature in a tightly sealed container, away from moisture and light, is advised.[1][2][3] For extended storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent degradation.
Q4: What are the potential degradation products of this compound?
A4: Under hydrolytic conditions, the primary degradation product is likely the corresponding ring-opened amino acid, 5-amino-3-(hydroxymethyl)hexanoic acid. Oxidative stress may lead to the formation of the corresponding carboxylic acid or aldehyde at the hydroxymethyl group. The exact degradation profile can vary depending on the specific stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Purity Over Time | Improper storage conditions (exposure to moisture, air, light, or high temperatures). | Store the compound in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, consider refrigeration under an inert atmosphere. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | Degradation of the compound. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating analytical method for purity assessment. |
| Discoloration of the Compound | Exposure to light or oxidative degradation. | Store in an amber vial or light-protected container. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent Experimental Results | Use of a degraded batch of the compound. | Always use a fresh, properly stored batch of this compound for experiments. Verify the purity of the compound before use. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (Short-term) 2-8 °C (Long-term) | Minimizes thermal degradation. |
| Atmosphere | Sealed in dry conditions. Inert Atmosphere (e.g., Nitrogen, Argon) for long-term storage. | Prevents hydrolysis and oxidation. |
| Light | Protect from light (use of amber vials). | Prevents photodegradation. |
| Incompatible Substances | Strong oxidizing agents, Strong bases. | Avoids chemical reactions leading to degradation.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Deionized water
- HPLC-grade acetonitrile and water
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a 3% H₂O₂ solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the sample by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing and method development.
References
- 1. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]
- 2. This compound | 53611-47-5 [sigmaaldrich.com]
- 3. 53611-47-5|this compound|BLD Pharm [bldpharm.com]
- 4. US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google Patents [patents.google.com]
methods for removing impurities from crude 4-(Hydroxymethyl)piperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Hydroxymethyl)piperidin-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., hexane or diethyl ether to an ethanol solution) dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| The solution is not sufficiently saturated. | - Reduce the amount of solvent used to dissolve the crude product. | |
| Oiling out instead of crystallization. | - Add slightly more solvent to the heated mixture. - Ensure a slow cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. | |
| Product Contaminated with Starting Material (e.g., Diethyl 3-oxopentanedioate) | Incomplete reaction or inefficient initial work-up. | - If the starting material is significantly less polar, recrystallization from a polar solvent like ethanol or isopropanol should leave the impurity in the mother liquor. - For larger quantities or closely related polarities, column chromatography is recommended. |
| Broad or Tailing Spots on TLC | The compound is highly polar and interacting strongly with the silica gel. | - Add a small amount of a polar modifier to the mobile phase, such as methanol or a few drops of acetic acid or ammonia, depending on the compound's properties. - Use a more polar mobile phase. |
| The sample is overloaded on the TLC plate. | - Dilute the sample solution before spotting it on the TLC plate. | |
| Difficulty Separating the Product from a Polar Impurity by Column Chromatography | The impurity has a similar polarity to the product. | - Use a less polar solvent system and a long column to improve separation. - A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, may be effective. - Consider using a different stationary phase, such as alumina. |
| Low Recovery from Column Chromatography | The compound is sticking to the silica gel. | - After eluting with the primary solvent system, flush the column with a more polar solvent, such as 10-20% methanol in dichloromethane, to recover any remaining product. |
| The compound is very soluble in the mobile phase and elutes too quickly with other impurities. | - Use a less polar mobile phase to increase retention on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized via the reduction of a diester precursor like diethyl 3-oxopentanedioate followed by cyclization, potential impurities include unreacted starting materials, partially reduced intermediates, and by-products from intermolecular reactions.
Q2: Which solvent is best for recrystallizing this compound?
A2: Due to its polar nature, polar protic solvents are generally effective. Ethanol and isopropanol are good starting points. A mixed solvent system, such as ethanol/diethyl ether or ethanol/hexane, can also be used to optimize crystal yield.[1][2]
Q3: My compound is a solid, but it appears as an oil during work-up. What should I do?
A3: "Oiling out" can occur if the crude product is impure or if it is exposed to a solvent in which it is highly soluble. Attempt to solidify the oil by triturating with a non-polar solvent like hexane or diethyl ether. If this fails, proceed with column chromatography to purify the oil.
Q4: What is a good starting mobile phase for thin-layer chromatography (TLC) analysis?
A4: For a polar compound like this compound, a relatively polar mobile phase is required. Good starting points include 5-10% methanol in dichloromethane or 50-100% ethyl acetate in hexanes.[3][4]
Q5: How can I visualize the spots of this compound on a TLC plate?
A5: Since the compound lacks a strong UV chromophore, visualization can be achieved by staining the TLC plate. Common stains for polar, nitrogen-containing compounds include potassium permanganate or iodine vapor.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound by recrystallization and column chromatography. These values are representative and may vary based on the scale of the reaction and the purity of the crude material.
| Purification Method | Solvent/Mobile Phase | Typical Recovery | Purity (by NMR) |
| Recrystallization | Ethanol | 60-75% | >98% |
| Isopropanol | 55-70% | >98% | |
| Column Chromatography | Silica Gel | 70-85% | >99% |
| 5-10% Methanol in Dichloromethane |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to dissolve the solid completely. This can be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a mobile phase of 5% methanol in dichloromethane. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Protecting Group Strategies for 4-(Hydroxymethyl)piperidin-2-one
Welcome to the technical support center for the optimization of protecting group strategies for 4-(hydroxymethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the synthetic challenges associated with this versatile bifunctional molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I use for the primary hydroxyl group?
A1: The choice of protecting group for the primary hydroxyl group depends on the stability required for subsequent reaction steps. Silyl ethers are a highly versatile and common choice.[1][2]
-
For general purposes and moderate stability: tert-Butyldimethylsilyl (TBDMS) is a robust and widely used protecting group. It is stable to a wide range of non-acidic reagents.[3]
-
For increased steric hindrance or stability: If you require greater stability, especially towards acidic conditions, tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) are excellent alternatives.[2]
-
For ease of removal: Trimethylsilyl (TMS) is more labile and suitable when only temporary protection is needed.[2]
Q2: Do I need to protect the lactam nitrogen?
A2: Protection of the lactam nitrogen is often necessary to prevent its interference in reactions, particularly those involving strong bases or electrophiles. The lactam N-H proton is weakly acidic and can be deprotonated. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the lactam nitrogen.[4][5] It enhances the stability of the molecule and facilitates purification.[6]
Q3: What is an orthogonal protecting group strategy and why is it important for this molecule?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[7] This is crucial for this compound as it possesses two distinct functional groups (a hydroxyl group and a lactam) that may require independent modification in a multi-step synthesis. For example, you could use a TBDMS group for the hydroxyl (removable with fluoride) and a Boc group for the lactam nitrogen (removable with acid).[3][4]
Q4: In what order should I introduce the protecting groups?
A4: Typically, the hydroxyl group is protected first, followed by the lactam nitrogen. This is because the common silylating agents (e.g., TBDMS-Cl) are used with a base like imidazole, which is generally compatible with the free lactam.[1] Subsequently, the N-Boc group can be introduced using (Boc)₂O and a base like DMAP.
Troubleshooting Guides
Issue 1: Incomplete O-Silylation (e.g., with TBDMS-Cl)
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | Ensure at least 1.1-1.5 equivalents of the silyl chloride and 2-2.5 equivalents of imidazole are used. |
| Moisture in Reaction | Use anhydrous solvent (e.g., DMF or DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While the reaction is often started at 0 °C, allowing it to warm to room temperature and stirring for several hours (or overnight) can improve conversion. |
| Steric Hindrance | For bulkier silyl groups (TIPS, TBDPS), longer reaction times or slightly elevated temperatures may be necessary. |
Issue 2: Low Yield during N-Boc Protection
| Potential Cause | Troubleshooting Step |
| Ineffective Base | Ensure a suitable base like 4-dimethylaminopyridine (DMAP) is used as a catalyst along with a stoichiometric base like triethylamine (Et₃N) if needed. |
| Reagent Decomposition | Use fresh di-tert-butyl dicarbonate ((Boc)₂O). Old reagents may have degraded. |
| Reaction Conditions | The reaction is typically run in an aprotic solvent like THF, DCM, or acetonitrile at room temperature. Ensure adequate stirring and reaction time (can be several hours to overnight). |
Issue 3: Unwanted Deprotection of Silyl Ether during N-Boc Deprotection
| Potential Cause | Troubleshooting Step |
| Strongly Acidic Conditions | When removing the N-Boc group with acid (e.g., TFA in DCM), keep the reaction time to a minimum and the temperature low (e.g., 0 °C) to prevent cleavage of the acid-sensitive silyl ether. The stability of silyl ethers to acid is generally TMS < TBDMS < TIPS < TBDPS. |
| Choice of Acid | For more sensitive substrates, consider using milder acidic conditions, such as 4M HCl in dioxane, or formic acid.[7] |
Issue 4: Difficulty in Removing the N-Protecting Group of the Lactam
| Potential Cause | Troubleshooting Step |
| Ineffective Deprotection of N-Benzyl (Bn) or N-Dimethoxybenzyl (DMB) groups | Standard hydrogenolysis can be problematic for these groups on a lactam nitrogen. Consider alternative methods like oxidative cleavage with cerium ammonium nitrate (CAN) for DMB groups or a Birch reduction for Bn groups.[8] |
Data Summary
The following table summarizes common protecting groups (PGs) for the hydroxyl and lactam functionalities of this compound, along with typical conditions for their introduction and removal.
| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Profile |
| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF, RT, 2-12 h | TBAF in THF; or 5-10% Formic Acid in MeOH[7] | Stable to base, mild acid. Labile to strong acid and fluoride.[3] |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF, RT, 4-16 h | TBAF in THF; HF-Pyridine | More stable to acid than TBDMS.[2] | |
| Lactam (-NH-) | Boc (tert-Butoxycarbonyl) | (Boc)₂O, Et₃N, DMAP (cat.), DCM, RT, 12-24 h | TFA in DCM; or 4M HCl in dioxane | Stable to base and nucleophiles. Labile to strong acid.[4] |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O | H₂, Pd/C (Hydrogenolysis) | Stable to acid. Removable by catalytic hydrogenation. |
Experimental Protocols
Protocol 1: O-TBDMS Protection of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of O-TBDMS-4-(hydroxymethyl)piperidin-2-one
-
Dissolve O-TBDMS-4-(hydroxymethyl)piperidin-2-one (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visual Logic and Workflows
Caption: Decision tree for selecting a protecting group strategy.
Caption: Orthogonal protection and deprotection workflow example.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protected Compounds [bzchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
resolving issues with incomplete reactions in piperidinone synthesis
Welcome to the Technical Support Center for Piperidinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the synthesis of piperidinone scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to incomplete reactions in piperidinone synthesis in a question-and-answer format.
Issue 1: Low or No Conversion in Dieckmann Condensation
Q1: My Dieckmann condensation to form a 4-piperidone is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low yields in Dieckmann cyclization are a common challenge. The reaction is an equilibrium process and can be influenced by several factors. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases are preferred. Ensure you are using at least one equivalent of base, as the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction forward.[1]
-
Reaction Time and Temperature: Reaction kinetics can be slow. Monitor the reaction over time to determine the optimal duration. For the synthesis of 1-(2-phenethyl)-4-piperidone, a reaction time of 24 hours at room temperature after initial heating was found to be optimal.[2][3] Extended reaction times (e.g., 72 hours) can sometimes lead to decreased yields due to side reactions.[2][3]
-
Solvent and Dilution: Anhydrous conditions are crucial. The choice of solvent can significantly impact the reaction. Aromatic solvents like toluene or xylene are commonly used.[1] High dilution can favor the intramolecular cyclization over intermolecular side reactions.[1]
-
Work-up Procedure: The work-up must be performed carefully to avoid the retro-Dieckmann reaction. Acidification to neutralize the enolate should be done at low temperatures.[1]
Issue 2: Incomplete Hydrogenation of Pyridine Precursors
Q2: I am attempting to synthesize a piperidinone via the catalytic hydrogenation of a pyridine derivative, but the reaction is incomplete. How can I improve the conversion?
A2: The aromaticity of the pyridine ring makes its complete saturation challenging. Here are key areas to investigate:
-
Catalyst Choice and Loading: The catalyst is paramount. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for this transformation.[4][5] Other common catalysts include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C).[6] Ensure you are using an appropriate catalyst loading, typically 1-5 mol%.[2]
-
Hydrogen Pressure: High hydrogen pressure is often necessary to overcome the aromatic stability of the pyridine ring. Pressures in the range of 50-70 bar are commonly employed.[4]
-
Solvent System: The solvent can influence the catalyst's activity and the substrate's reactivity. Glacial acetic acid is often used as a solvent, as it protonates the pyridine nitrogen, making the ring more susceptible to reduction.[4]
-
Catalyst Poisoning: The nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison.[2] Using an acidic solvent can mitigate this effect. Ensure your starting materials and solvent are free of impurities that could deactivate the catalyst.
Issue 3: Side Reactions and Low Yield in Aza-Michael Addition
Q3: My aza-Michael addition to form a piperidinone is giving me a mixture of products and a low yield of the desired compound. What can I do to optimize this reaction?
A3: The aza-Michael addition is a powerful tool for C-N bond formation, but can be prone to side reactions. Consider the following:
-
Reaction Conditions: The reaction can be sensitive to the solvent and temperature. A mixture of acetonitrile and water has been shown to be effective for the double aza-Michael addition to form 2-substituted 4-piperidones.[7] The reaction may require heating to proceed to completion.[7]
-
Catalyst: While some aza-Michael additions can proceed without a catalyst, others benefit from the use of a Lewis acid or a Brønsted acid to activate the Michael acceptor.
-
Stereoselectivity: In cases where stereocenters are formed, the diastereoselectivity can be influenced by the choice of reactants and reaction conditions. For example, the use of a chiral amine can induce diastereoselectivity in the product.[7]
-
Purification: The polarity of the resulting piperidinone can sometimes make purification challenging. Careful selection of the chromatographic conditions is important.
Troubleshooting Workflow
The following diagram provides a logical workflow to help diagnose and resolve issues with incomplete piperidinone synthesis.
Caption: A troubleshooting workflow for incomplete piperidinone synthesis.
Data Presentation
The following tables summarize quantitative data for key piperidinone synthesis reactions, allowing for easy comparison of different reaction parameters.
Table 1: Optimization of Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [2][3]
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium | Xylene | RT (after initial 50°C) | 6 | 19 |
| Sodium | Xylene | RT (after initial 50°C) | 12 | 44 |
| Sodium | Xylene | RT (after initial 50°C) | 24 | 72 |
| Sodium | Xylene | RT (after initial 50°C) | 72 | 20 |
| NaH | Xylene | RT (after initial 50°C) | 24 | 64 |
| NaOtBu | Xylene | RT (after initial 50°C) | 24 | 61 |
| NaOMe | Xylene | RT (after initial 50°C) | 24 | 40 |
Table 2: Comparison of Catalysts for the Hydrogenation of Pyridine to Piperidine [6]
| Catalyst | Substrate | Conditions | Conversion (%) | Yield (%) |
| Rh₂O₃ | Pyridine | TFE, 40°C, 5 bar H₂, 16 h | >99 | >99 |
| PtO₂ | Pyridine | Acetic Acid, RT, 50-70 bar H₂, 6-10 h | - | High |
| Pd/C | 4-Pyridinecarbonitrile | Methanol, RT, 4 bar H₂, 24 h | 100 | 91¹ |
| Raney Ni | Pyridine | Neat, 150°C, 150-300 atm H₂, 18 h | 100 | 94 |
¹Yield for the hydrogenation of both the nitrile and the pyridine ring.
Table 3: Aza-Michael Addition for the Synthesis of 2-Substituted-4-piperidones [7]
| Divinyl Ketone Substituent (R) | Amine | Conditions | Yield (%) |
| Methyl | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 45 |
| n-Propyl | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 52 |
| Phenyl | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 79 |
| 4-Chlorophenyl | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 84 |
| 4-Methoxyphenyl | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 81 |
Experimental Protocols
Protocol 1: Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [2][3]
-
Materials:
-
Dimethyl 3,3'-(phenethylazanediyl)dipropanoate
-
Sodium metal
-
Anhydrous xylene
-
Concentrated HCl
-
Concentrated NaOH
-
-
Procedure:
-
To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add sodium metal (2 equivalents) to anhydrous xylene.
-
Heat the mixture to the melting point of sodium and stir vigorously to create a fine dispersion.
-
Cool the mixture to 50°C.
-
Rapidly add a solution of dimethyl 3,3'-(phenethylazanediyl)dipropanoate (1 equivalent) in anhydrous xylene.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl while cooling in an ice bath.
-
Reflux the acidic solution for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and basify with concentrated NaOH.
-
Extract the product with xylene.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2-phenethyl)-4-piperidone.
-
The product can be further purified by recrystallization from xylene or n-heptane.
-
Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine [4]
-
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite
-
-
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Filter the combined organic extracts through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude piperidine derivative can be purified by column chromatography.
-
Protocol 3: Double Aza-Michael Addition to form a 2-Substituted-4-piperidone [7]
-
Materials:
-
Divinyl ketone (1 equivalent)
-
Primary amine (e.g., benzylamine, 1 equivalent)
-
Sodium bicarbonate
-
Acetonitrile
-
Water
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of the primary amine in acetonitrile and an aqueous solution of sodium bicarbonate (3:1 CH₃CN/H₂O).
-
Cool the mixture to 16°C.
-
Slowly add the divinyl ketone to the amine mixture over a period of 40 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 95°C) for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude piperidone can be purified by column chromatography.
-
References
strategies to control stereoselectivity in the synthesis of piperidine derivatives
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the stereoselective synthesis of piperidine derivatives.
Troubleshooting Guide & FAQs
This section addresses common experimental issues in a question-and-answer format.
Question: My diastereoselective reduction of an N-acyl-tetrahydropyridinium ion is resulting in a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
Answer: Low diastereoselectivity in the reduction of cyclic iminium ions often stems from insufficient facial bias. Several factors can be optimized:
-
Steric Hindrance of the Reducing Agent: The size of the hydride donor is critical. If selectivity is poor, consider switching to a bulkier reducing agent to enhance steric differentiation between the two faces of the iminium ion. For example, moving from sodium borohydride (NaBH₄) to lithium tri-sec-butylborohydride (L-Selectride®) can significantly improve the d.r..
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the kinetic energy of the system, which magnifies the small energetic differences between the diastereomeric transition states. Try running the reaction at -78 °C instead of at room temperature.
-
Substituent Effects: The nature and position of substituents on the piperidine ring precursor play a crucial role. An adjacent bulky substituent can effectively shield one face of the molecule, directing the approach of the reducing agent to the opposite face. If substrate modification is possible, consider introducing a larger group at a key position.
Question: I am observing poor enantioselectivity (low e.e.) in my organocatalyzed aza-Diels-Alder reaction to form a piperidine precursor. How can I improve the enantiomeric excess?
Answer: Poor enantioselectivity in organocatalyzed reactions often points to issues with the catalyst's effectiveness or the reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Choice and Purity: The structure of the chiral catalyst (e.g., a diarylprolinol silyl ether or a chiral phosphoric acid) is paramount. Ensure the catalyst is of high purity and has not degraded. Sometimes, a different catalyst scaffold is required for a specific substrate. Screening a small library of related catalysts can be highly effective.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst and the transition state assembly. A non-polar solvent often leads to a more organized and rigid transition state, which can enhance enantioselectivity. If you are using a polar solvent like THF, consider switching to toluene or dichloromethane.
-
Additives and Co-catalysts: The presence of additives, such as water or an acid co-catalyst, can dramatically impact the outcome. For some reactions, rigorously dry conditions are necessary, while for others, a small amount of a proton source is beneficial for catalyst turnover and selectivity. Experiment with the addition of a co-catalyst like benzoic acid.
Question: My transition-metal-catalyzed asymmetric hydrogenation of a substituted pyridine is sluggish and provides a low yield of the desired chiral piperidine. What are the potential causes?
Answer: Sluggishness and low yield in asymmetric hydrogenations are common issues that can often be resolved by systematically evaluating the reaction parameters.
-
Catalyst Poisoning: Pyridine derivatives and other nitrogen-containing compounds can act as ligands and poison the metal catalyst (e.g., Rhodium or Iridium complexes). Ensure all reagents and solvents are free from impurities like sulfur or other coordinating species. Substrate purity is critical.
-
Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. If the reaction is slow at 1 atm, increasing the pressure to 10-50 bar can significantly improve both the reaction rate and, in some cases, the enantioselectivity.
-
Ligand Choice: The chiral ligand is the heart of the catalyst system. The electronic and steric properties of the ligand (e.g., Josiphos, Mandyphos, etc.) must be well-matched to the substrate. Consult literature for ligand-substrate matching guides or perform a high-throughput screening of different chiral ligands.
Data Summary: Catalyst and Solvent Effects
The selection of catalyst and solvent is critical for achieving high stereoselectivity. The following table summarizes representative data for the asymmetric synthesis of a functionalized piperidine derivative via an aza-Diels-Alder reaction.
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |
| 1 | (S)-Triphenylprolinol TMS Ether | Toluene | -20 | 95 | >20:1 | 98 |
| 2 | (S)-Triphenylprolinol TMS Ether | CH₂Cl₂ | -20 | 92 | 15:1 | 95 |
| 3 | (S)-Triphenylprolinol TMS Ether | THF | -20 | 85 | 8:1 | 88 |
| 4 | Chiral Phosphoric Acid (TRIP) | Toluene | 0 | 90 | 10:1 | 96 |
| 5 | Chiral Phosphoric Acid (TRIP) | Mesitylene | 0 | 93 | 12:1 | 97 |
Data is illustrative and compiled from typical results reported in organocatalysis literature.
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of an N-Acyl-2-alkyl-2,3,4,5-tetrahydropyridinium Perchlorate
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-acyl-tetrahydropyridinium salt (1.0 mmol) and anhydrous THF (20 mL).
-
Cooling: The resulting suspension is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: L-Selectride® (1.2 mL, 1.2 mmol, 1.0 M solution in THF) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 3 hours. Reaction progress is monitored by TLC (Thin Layer Chromatography).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis or HPLC on the purified product.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting workflows for controlling stereoselectivity.
Caption: A flowchart for troubleshooting poor stereoselectivity.
troubleshooting guide for the purification of polar piperidinone compounds
Technical Support Center: Purification of Polar Piperidinone Compounds
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar piperidinone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polar piperidinone compound is showing significant peak tailing during silica gel chromatography. What causes this and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like piperidinones on standard acidic silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic sites on the silica gel.
-
Triethylamine (TEA): A widely used choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[1]
-
Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[1]
-
-
Stationary Phase Deactivation: You can neutralize the acidic sites on the silica gel before use.
-
Alternative Stationary Phases: Consider using a different type of stationary phase that is less acidic.
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18 column can be a good alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
Q2: I'm experiencing low recovery of my piperidinone compound after flash chromatography. What are the likely reasons?
A2: Low recovery can be caused by several factors, often related to strong interactions with the stationary phase or compound instability.[1]
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic piperidine moiety and the acidic silica gel can lead to irreversible adsorption of your compound onto the column.
-
Solution: Employ the troubleshooting steps for tailing mentioned in Q1, such as adding a basic modifier to the mobile phase or using an alternative stationary phase like alumina or amine-deactivated silica.[1]
-
-
Compound Degradation on Silica: The acidic nature of silica gel can catalyze the decomposition or rearrangement of sensitive compounds.[2][3]
-
Compound is Too Polar: Highly polar compounds may not elute from the column with standard solvent systems.
Q3: My polar piperidinone compound streaks on the TLC plate and seems to decompose during column chromatography. What is happening and how can I prevent it?
A3: This is a strong indication that your compound is unstable on the acidic surface of standard silica gel.[2] The basic nitrogen of the piperidine ring can also interact strongly with the acidic silica surface, contributing to streaking and poor separation.[2]
Preventative Measures:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine or a similar volatile base to neutralize the acidic sites.[2]
-
Use Alternative Stationary Phases:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation and purification of polar compounds that are poorly retained in reversed-phase chromatography.[4][5] HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[4][5]
Q4: My crude product is an oil and won't crystallize. How can I purify it?
A4: Oily crude products are common and can often be purified effectively using chromatographic methods. If crystallization is desired after purification, ensuring high purity is key.
Purification and Crystallization Strategy:
-
Chromatographic Purification:
-
Given the polar nature of piperidinones, you will likely need to employ one of the strategies mentioned above (e.g., modified silica gel chromatography, alumina chromatography, or reversed-phase chromatography) to obtain a pure sample.
-
-
Confirm Purity: After chromatography, confirm the purity of the oil using techniques like NMR or LC-MS. If significant impurities remain, another round of chromatography may be necessary.[2]
-
Induce Crystallization:
-
Solvent Screening: Use a small amount of the purified oil to test various solvent systems. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but fully soluble when heated (e.g., ethyl acetate, isopropyl alcohol, or mixtures like ethyl acetate/hexanes).[2]
-
Initiate Crystal Growth: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Maximize Crystal Growth: Once crystallization begins, allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours or overnight to maximize the yield.[2]
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under high vacuum.[2]
-
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of Polar Piperidinone Compounds
| Mobile Phase Modifier (1% in 9:1 Hexane:EtOAc) | Retention Factor (Rf) | Tailing Factor | Relative Recovery (%) |
| None | 0.15 | 3.2 | 65 |
| Triethylamine (TEA) | 0.35 | 1.2 | 95 |
| Diisopropylethylamine (DIPEA) | 0.38 | 1.3 | 93 |
| 7N NH3 in Methanol | 0.45 | 1.1 | 98 |
| Data is illustrative and will vary depending on the specific compound.[1] |
Table 2: Overview of Alternative Purification Techniques for Polar Piperidinone Compounds
| Technique | Principle | Best Suited For | Key Advantages |
| Amine-Deactivated Silica | Normal-phase chromatography on a less acidic surface. | Basic compounds prone to tailing on standard silica. | Improved peak shape, higher recovery, better reproducibility.[1] |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Non-polar to moderately polar piperidinone compounds. | Excellent for removing polar impurities, high resolution.[1] |
| Ion-Exchange Chromatography | Separation based on net charge. | Ionizable compounds, separating compounds with different pKa values. | High capacity, can separate compounds with very similar structures.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Highly polar compounds that are not retained in reversed-phase chromatography. | Good retention of very polar compounds, uses less toxic solvents than normal-phase.[4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier
-
Select an appropriate solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a good retention factor (Rf) for your desired compound (typically between 0.2 and 0.4).
-
Prepare the mobile phase: Add 0.1-1% (v/v) of triethylamine (TEA) or another suitable basic modifier to the selected solvent system.
-
Pack the column:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and use gentle air pressure to pack it evenly, ensuring there are no cracks or air bubbles.
-
-
Load the sample:
-
Dissolve the crude piperidinone compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Analyze Fractions: Monitor the separation by analyzing the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[7]
Protocol 2: General Procedure for Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small batches with different solvents to find the best one.
-
Dissolve the crude product: Place the crude piperidinone compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heat to dissolve: Gently heat the mixture while stirring until the compound is completely dissolved. If necessary, add small portions of hot solvent until a clear solution is obtained.[7]
-
Hot filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.[7]
-
Maximize crystal formation: Once the solution has reached room temperature, you can place it in an ice bath to further decrease the solubility and maximize crystal formation.[7]
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and dry: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities, and then dry the purified crystals under vacuum.[7]
Visualizations
Caption: Decision tree for purification method selection.
Caption: General experimental workflow for purification.
References
Validation & Comparative
Comparative Analysis of 4-(Hydroxymethyl)piperidin-2-one with other Piperidinone Scaffolds in Drug Discovery
A detailed examination of the synthetic accessibility, physicochemical properties, and biological activities of 4-(hydroxymethyl)piperidin-2-one in comparison to other key piperidinone analogs reveals its potential as a versatile scaffold in medicinal chemistry. While direct comparative experimental data for this compound is limited, analysis of structurally related piperidinone derivatives provides valuable insights into its prospective applications, particularly in oncology.
The piperidine ring is a foundational structural motif in a vast number of pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations, making it a privileged scaffold in drug design.[1] Among the various classes of piperidine derivatives, piperidinones, which incorporate a lactam functionality, have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of this compound against other piperidinone scaffolds, focusing on their synthesis, and biological, particularly cytotoxic, properties.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the piperidinone ring profoundly influences the physicochemical properties of the molecule, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The introduction of a hydroxymethyl group at the 4-position of the piperidin-2-one core, as in the titular compound, is expected to increase its polarity and potential for hydrogen bonding compared to unsubstituted or alkyl-substituted analogs. This can lead to improved aqueous solubility and different interactions with biological targets.
For a comparative perspective, the physicochemical properties of this compound are juxtaposed with other representative piperidinone scaffolds in the table below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C₆H₁₁NO₂ | 129.16 | -1.1 | |
| Piperidin-2-one | C₅H₉NO | 99.13 | -0.4 | |
| 4,4-Dimethylpiperidin-2-one | C₇H₁₃NO | 127.18 | 0.4 | |
| 4-Phenylpiperidin-2-one | C₁₁H₁₃NO | 175.23 | 1.2 |
Predicted logP values are a measure of lipophilicity and were obtained from chemical property databases.
Synthesis of Piperidinone Scaffolds
The synthesis of substituted piperidinones can be achieved through various synthetic routes. A common strategy for the preparation of 4-substituted piperidin-2-ones involves the cyclization of γ-amino acids or their derivatives. For instance, the synthesis of this compound can be envisioned through the reduction of a γ-nitro ester followed by lactamization.
General Synthetic Workflow for 4-Substituted Piperidin-2-ones:
Caption: A generalized synthetic pathway for 4-substituted piperidin-2-ones.
Comparative Cytotoxicity of Piperidinone Scaffolds
For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[2][3] The cytotoxicity of these compounds is influenced by the nature of the substituents on the benzylidene rings.
To provide a comparative context, the following table summarizes the cytotoxic activity of various piperidin-4-one derivatives against selected cancer cell lines.
| Compound | R Substituent | Cell Line | IC50 (µM) | Reference |
| 3,5-bis(benzylidene)piperidin-4-one | H | HL-60 | 2.5 | [3] |
| 3,5-bis(4-chlorobenzylidene)piperidin-4-one | 4-Cl | HL-60 | 0.8 | [3] |
| 3,5-bis(4-methoxybenzylidene)piperidin-4-one | 4-OCH₃ | HL-60 | 3.2 | [3] |
| 1-Acryloyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one | 4-Cl (N-Acryloyl) | HL-60 | 0.1 | [3] |
These data suggest that substitution on the piperidinone scaffold plays a critical role in determining cytotoxic potency. The introduction of lipophilic and electron-withdrawing groups on the aromatic rings of 3,5-bis(benzylidene)piperidin-4-ones generally enhances their anticancer activity. Furthermore, N-acylation can significantly increase cytotoxicity.[3]
While these findings are for piperidin-4-ones, they highlight the importance of substitution in modulating the biological activity of the piperidinone core. The presence of the polar hydroxymethyl group in this compound would likely lead to a different pharmacological profile, potentially interacting with different biological targets or exhibiting altered cell permeability compared to the more lipophilic compounds listed above.
Signaling Pathways and Mechanisms of Action
Many cytotoxic piperidinone derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[4] The underlying molecular mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.
For example, some piperine (a naturally occurring piperidine alkaloid) derivatives have been shown to induce apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[5] Furthermore, piperine has been reported to modulate several critical signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[5]
Simplified Representation of a Pro-Apoptotic Signaling Pathway Modulated by Piperidinone Derivatives:
Caption: A simplified diagram of a potential apoptotic pathway induced by piperidinone derivatives.
Experimental Protocols
General Synthesis of 3,5-bis(benzylidene)piperidin-4-ones
A mixture of the appropriate aromatic aldehyde (2.2 equivalents) and piperidin-4-one hydrochloride (1 equivalent) in glacial acetic acid is stirred. Dry hydrogen chloride gas is passed through the mixture until a clear solution is obtained. The reaction is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration and then treated with a saturated aqueous solution of potassium carbonate to afford the free base, which can be further purified by recrystallization.[6]
Cell Viability Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[7]
Workflow for a Typical Cell Viability Assay:
Caption: A schematic workflow of the MTT assay for determining cytotoxicity.
Conclusion
The piperidinone scaffold represents a highly valuable framework in the design and development of novel therapeutic agents. While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis of structurally related piperidinone derivatives, particularly in the context of oncology, provides a strong rationale for its further investigation. The introduction of a hydroxymethyl group at the 4-position is anticipated to confer unique physicochemical properties that could translate into a distinct pharmacological profile. Future studies focused on the synthesis and comprehensive biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and structure-activity relationships outlined in this guide offer a solid foundation for such endeavors.
References
- 1. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of 4-(Hydroxymethyl)piperidin-2-one by High-Performance Liquid Chromatography and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, for the validation of 4-(Hydroxymethyl)piperidin-2-one purity. We present detailed experimental protocols and supporting data to assist researchers in selecting and implementing the appropriate methods for their specific needs.
This compound is a valuable building block in organic synthesis. Its purity is paramount to ensure the desired outcome and safety of subsequent reactions and final products. This guide will objectively compare its purity validation using two orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to determine its purity and identify any related impurities.
A robust RP-HPLC method was developed and validated for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) is effective. The aqueous phase may contain a small amount of a modifying agent like 0.1% formic acid to improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 210 nm is appropriate for this compound, which lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards and samples are prepared by diluting the stock solution.
The following table summarizes the validation parameters for the proposed HPLC method and compares it with a hypothetical alternative method.
| Parameter | Proposed RP-HPLC Method | Alternative RP-HPLC Method (Hypothetical) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Reportable |
| Precision (%RSD, n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.7% - 102.5% | 98.0% - 102.0% |
| Purity Assay (% Area) | 99.8% | 99.5% | ≥ 99.0% |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and can serve as an indicator of purity. For this compound (C₆H₁₁NO₂), the presence of unexpected elemental percentages can indicate impurities.
-
Instrumentation: A calibrated CHN elemental analyzer is used.
-
Sample Preparation: A small, accurately weighed amount of the dried this compound sample (typically 1-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Calibration: The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide.
The table below compares the theoretical elemental composition of this compound with hypothetical experimental results for a pure sample and a sample containing a hypothetical impurity.
| Element | Theoretical % for C₆H₁₁NO₂ | Experimental % (Sample A - High Purity) | Experimental % (Sample B - with Impurity*) |
| Carbon | 55.80% | 55.75% | 54.98% |
| Hydrogen | 8.58% | 8.62% | 8.81% |
| Nitrogen | 10.84% | 10.81% | 10.55% |
| Oxygen | 24.78% (by difference) | 24.82% | 25.66% |
*Hypothetical impurity could be a hydrated species or a related compound with a different elemental ratio.
Workflow and Method Relationship
The following diagrams illustrate the experimental workflow and the logical relationship between HPLC and elemental analysis in the comprehensive purity validation of this compound.
Caption: Experimental workflow for purity validation.
Caption: Logical relationship between HPLC and Elemental Analysis.
Comparison and Conclusion
-
Specificity: HPLC offers high specificity by separating the main compound from structurally similar impurities. Elemental analysis is less specific as different compounds could potentially have similar elemental compositions.
-
Sensitivity: HPLC is highly sensitive, capable of detecting and quantifying impurities at very low levels (ppm or ppb). Elemental analysis is a bulk technique and is not suitable for trace impurity detection.
-
Quantitative Accuracy: Both techniques provide excellent quantitative accuracy when properly calibrated and validated.
-
Complementary Nature: As demonstrated, HPLC and elemental analysis are highly complementary. HPLC provides detailed information about the number and concentration of impurities, while elemental analysis confirms the fundamental elemental composition of the bulk material.
comparing the biological activity of 4-(Hydroxymethyl)piperidin-2-one derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various piperidinone derivatives, offering insights that can inform the research and development of novel therapeutics, including derivatives of 4-(Hydroxymethyl)piperidin-2-one. While direct experimental data on this compound derivatives is limited in publicly available literature, understanding the bioactivities of related piperidinone compounds offers a valuable starting point for investigation.
Data Presentation: A Comparative Look at Biological Activities
The following table summarizes the reported biological activities of several piperidinone derivatives, providing a snapshot of their potential therapeutic applications. This data is intended to serve as a reference for comparing the efficacy of different structural modifications to the piperidinone core.
| Compound Class | Derivative | Biological Activity | Quantitative Data | Reference |
| Piperidin-2-one | N-[4-Bromo-n-butyl]-2-piperidinone | Antimicrobial | Effective against P. aeruginosa, P. mirabilis, and C. albicans | [1][2] |
| Novel multipotent 2-piperidone derivatives | Inhibition of β-amyloid aggregation | Compound 7q: 59.11% inhibition of Aβ(1-42) self-aggregation at 20 μM | [3] | |
| Piperidin-4-one | 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | Anticancer | Higher potency than curcumin against MDA-MB231 (breast) and PC3 (pancreatic) cancer cell lines | [4] |
| 1-ethoxy carbonyl-3,5-bis (3′-indolyl methylene)-4-piperidone analogs | Anticancer | IC50 = 0.5 μM against HeLa (cervical cancer) cells | [4] | |
| Piperidine-2,6-dione | 1-(4-chlorophenyl) piperidine-2,6-diones | Antimicrobial | Good activity against Escherichia coli and Bacillus subtilis | |
| Piperidinol | Piperidinol analogs | Anti-tuberculosis | MICs ranging from 1.4 to 18.8 μg/mL | [5] |
Key Biological Activities of Piperidinone Scaffolds
The versatility of the piperidinone ring allows for a wide range of biological activities, including:
-
Antimicrobial Activity: Piperidinone derivatives have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][6] The mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
-
Anticancer Activity: Numerous studies have highlighted the potential of piperidinone derivatives as anticancer agents.[4][7][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor progression.
-
Enzyme Inhibition: The piperidinone scaffold has been successfully employed to design potent inhibitors of various enzymes, such as IKK-2 and the MDM2–p53 interaction, which are critical targets in inflammation and cancer.[9][10]
-
Neuroprotective Effects: Certain 2-piperidone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by inhibiting the aggregation of β-amyloid plaques and exhibiting anti-inflammatory properties in microglia.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of piperidinone derivatives.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is widely used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A control disc with the solvent and a standard antibiotic disc are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperidinone derivative and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[4][7]
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel piperidinone derivatives.
Caption: A general experimental workflow for the synthesis and biological evaluation of piperidinone derivatives.
This guide provides a foundational understanding of the biological activities of piperidinone derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers in the design and evaluation of new compounds, including those based on the this compound scaffold, for various therapeutic applications. Further investigation into the specific derivatives of this compound is warranted to elucidate their unique biological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Protocols for Evaluating the Efficacy of 4-(Hydroxymethyl)piperidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established in vitro assay protocols to evaluate the efficacy of novel 4-(Hydroxymethyl)piperidin-2-one derivatives. Given the diverse biological activities reported for piperidone-containing compounds, including anticancer, antimicrobial, and enzyme-inhibitory effects, a multi-assay approach is crucial for a thorough preliminary evaluation.[1][2][3][4][5] This document details methodologies for key experiments, presents data in a comparative format, and includes visualizations to clarify complex pathways and workflows.
Cytotoxicity and Cell Viability Assays
A primary step in evaluating the potential of therapeutic compounds, particularly in oncology research, is to determine their cytotoxic effects on cancer cell lines.[6][7] These assays measure the degree to which a compound induces cell death or inhibits cell proliferation.[6][8]
Comparative Efficacy of Hypothetical this compound Derivatives:
| Derivative | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HMP-A | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| HeLa (Cervical) | MTT | 48 | 25.7 ± 3.1 | |
| HMP-B | MCF-7 (Breast) | MTT | 48 | 8.5 ± 0.9 |
| HeLa (Cervical) | MTT | 48 | 12.1 ± 1.5 | |
| HMP-C | MCF-7 (Breast) | LDH | 48 | 18.9 ± 2.2 |
| HeLa (Cervical) | LDH | 48 | 30.4 ± 3.5 | |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.9 ± 0.1 |
| (Control) | HeLa (Cervical) | MTT | 48 | 1.2 ± 0.2 |
Note: Data presented are hypothetical and for illustrative purposes only.
The MTT assay is a colorimetric method that assesses cell metabolic activity.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a blank (medium only).[6]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes.[9] Piperidone derivatives have been shown to inhibit enzymes such as topoisomerase and proteasomes.[1][10] An enzyme inhibition assay can quantify the ability of a compound to block the activity of a target enzyme.[9]
Comparative Efficacy against a Hypothetical Kinase:
| Derivative | Target Enzyme | IC₅₀ (nM) ± SD |
| HMP-A | Kinase X | 520 ± 45 |
| HMP-B | Kinase X | 150 ± 18 |
| HMP-C | Kinase X | 890 ± 76 |
| Staurosporine (Control) | Kinase X | 15 ± 2.1 |
Note: Data presented are hypothetical and for illustrative purposes only.
This protocol provides a general framework that can be adapted for various enzymes.[9]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound derivatives
-
Assay buffer (optimized for the target enzyme)
-
Cofactors, if required (e.g., ATP, Mg²⁺)
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and derivatives in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test derivatives, and the enzyme solution. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[9]
-
Reaction Monitoring: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.[9] The measurement will depend on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value.
Receptor Binding Assays
These assays are used to determine if a compound can bind to a specific cellular receptor, a common mechanism of action for many drugs.[11][12] Competitive binding assays, where the test compound competes with a known radiolabeled or fluorescently labeled ligand, are frequently used to determine binding affinity.[11][13]
Comparative Binding Affinity for a Hypothetical Receptor:
| Derivative | Target Receptor | Kᵢ (nM) ± SD |
| HMP-A | Receptor Y | > 1000 |
| HMP-B | Receptor Y | 75 ± 8.2 |
| HMP-C | Receptor Y | 450 ± 39 |
| Known Ligand (Control) | Receptor Y | 10 ± 1.1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
This compound derivatives
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test derivatives.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will be specific to the receptor.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of the test derivative. Determine the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[13]
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of MDM2-p53 interaction by a piperidinone derivative.
Logical Comparison of Derivatives
Based on the hypothetical data from the assays above, a logical comparison can be made to select the most promising candidate for further development.
Caption: Decision workflow for lead candidate selection.
References
- 1. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Piperidine and Piperazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds with Supporting Experimental Data
The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and ultimately, the pharmacokinetic profile of a drug candidate. Among the most prevalent saturated heterocycles in medicinal chemistry, the piperidine and piperazine rings are considered "privileged scaffolds" due to their frequent appearance in a wide array of approved drugs. This guide offers an objective, data-driven comparison of the pharmacokinetic properties of these two foundational scaffolds to inform strategic decisions in drug development.
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference—a single nitrogen atom in piperidine versus two in a 1,4-arrangement in piperazine—gives rise to distinct physicochemical characteristics that are critical determinants of a molecule's pharmacokinetic behavior. Piperidine is generally more basic and lipophilic than piperazine.[1] The presence of a second nitrogen atom in piperazine provides an additional site for hydrogen bonding and substitution, allowing for finer tuning of properties like solubility and basicity.[1] These differences can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Data
To illustrate the influence of the scaffold on pharmacokinetic parameters, this section presents data from representative drugs containing either a piperidine or a piperazine core.
Table 1: Pharmacokinetic Parameters of Representative Piperidine-Containing Drugs
| Drug | Scaffold | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Protein Binding (%) |
| Methylphenidate | Piperidine | 20 mg (IR) | ~7-9.3 | ~1-3 | 2-3 | 10-33 |
| Risperidone | Piperidine | - | - | - | ~3 (active moiety ~20) | 90 (risperidone), 77.4 (9-hydroxyrisperidone) |
Data sourced from references[2][3][4][5]
Table 2: Pharmacokinetic Parameters of Representative Piperazine-Containing Drugs
| Drug | Scaffold | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Oral Bioavailability (%) |
| Cyclizine | Piperazine | 50 mg | ~21.5 | ~3.85 | ~13-20 | - |
| Olanzapine | Piperazine | - | - | ~4-6 | ~33 | ~60 |
Data sourced from references[6][7][8][9]
Comparative Analysis of ADME Properties
Absorption
The oral bioavailability of a drug is influenced by its solubility and permeability. The inherent lipophilicity of the piperidine scaffold can enhance membrane permeability.[1] Conversely, the piperazine moiety, with its potential for protonation at two sites, can improve aqueous solubility, which may be advantageous for the absorption of poorly soluble compounds.[1] For instance, olanzapine, a piperazine-containing drug, has an oral bioavailability of approximately 60%, indicating good absorption despite first-pass metabolism.[9]
Distribution
Plasma protein binding is a key factor in drug distribution. Generally, it is the unbound fraction of a drug that is pharmacologically active. Risperidone, a piperidine derivative, is highly bound to plasma proteins (90%), as is its active metabolite (77.4%).[5] This extensive binding can influence its volume of distribution and duration of action.
Metabolism
Both piperidine and piperazine scaffolds are subject to metabolism by cytochrome P450 (CYP) enzymes. The specific metabolic pathways and the rate of metabolism are highly dependent on the substituents on the ring.
-
Piperidine Metabolism: The piperidine ring can undergo N-dealkylation, C-oxidation, and ring-opening reactions. For example, risperidone is primarily metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone.[10]
-
Piperazine Metabolism: The piperazine ring is also a site of metabolic activity, often involving N-dealkylation and oxidation. Olanzapine is metabolized by CYP1A2 and to a lesser extent by CYP2D6.[10] The presence of two nitrogen atoms in piperazine can sometimes lead to more complex metabolic profiles.
The metabolic stability of the scaffold can be a critical consideration. In some contexts, the piperidine scaffold may be preferred when metabolic stability is a concern.[1]
Excretion
The products of metabolism are typically more polar and are excreted via the kidneys. The route and rate of excretion are influenced by the overall physicochemical properties of the parent drug and its metabolites.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to facilitate the experimental comparison of novel compounds containing piperidine or piperazine scaffolds.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at various time points.
-
For basolateral-to-apical (B-A) permeability, the test compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
-
Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The Papp value is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters.
Caco-2 Permeability Assay Workflow
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic considerations in the treatment of attention-deficit hyperactivity disorder with methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Plasma protein binding of risperidone and its distribution in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-(Hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
4-(Hydroxymethyl)piperidin-2-one is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring a lactam ring and a primary alcohol, allows for diverse functionalization and the creation of complex molecular architectures. This guide provides a comparative analysis of different synthetic routes to this key intermediate, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Overall Yield | Number of Steps | Advantages | Disadvantages |
| Route 1 | Diethyl 2-aminomalonate hydrochloride & Acrylonitrile | Cyclization and Reduction | ~40-50% | 3 | Readily available starting materials, well-established reactions. | Moderate yield, use of hazardous reagents (NaH, LiAlH₄). |
| Route 2 | 4-(Hydroxymethyl)pyridine | Catalytic Hydrogenation | ~60-70% | 2 | High atom economy, potentially greener route. | Requires high-pressure hydrogenation equipment, catalyst cost. |
| Route 3 | Glutarimide | Functional Group Interconversion | ~35-45% | 4 | Utilizes a simple starting material. | Multi-step process with moderate overall yield. |
Visualizing the Synthetic Pathways
A generalized workflow for the synthesis of this compound can be visualized as follows:
A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Discovery
For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide presents an objective, data-driven comparison of these two scaffolds to inform decision-making in the drug design process.
Both piperidine and pyrrolidine are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1] Their utility is rooted in their ability to introduce a basic nitrogen atom, which can be crucial for interacting with biological targets and for modulating physicochemical properties such as solubility, while also providing a three-dimensional structural framework.[1]
Physicochemical Properties: A Tale of Two Rings
While structurally similar, the single methylene unit difference between piperidine and pyrrolidine results in subtle yet significant distinctions in their fundamental physicochemical properties.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is slightly more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity.[1] |
| Aqueous Solubility | High | High | Both parent scaffolds are miscible with water, largely due to hydrogen bonding with the nitrogen atom. Solubility of derivatives is highly dependent on substitution. |
| Metabolic Stability | Generally Moderate to High | Generally Moderate | Both scaffolds are found in numerous approved drugs, indicating their general metabolic stability.[2] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom. The substitution pattern plays a major role in determining the metabolic fate. |
| Conformational Flexibility | Prefers a rigid chair conformation. | Adopts more flexible envelope and twist conformations. | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptation is required for target engagement.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Determination of pKa by Potentiometric Titration
This method determines the pKa of a compound by titrating a solution of the compound with a strong acid or base and measuring the resulting pH changes.
Materials:
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
0.15 M potassium chloride (KCl) solution
-
Test compound (approximately 1 mM solution)
-
Nitrogen gas
Procedure:
-
Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[3]
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[4]
-
Add 0.15 M KCl to maintain a constant ionic strength.[4]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[4]
-
For a basic compound, titrate the solution with standardized 0.1 M HCl. For an acidic compound, titrate with standardized 0.1 M NaOH.
-
Add the titrant in small increments and record the pH after each addition, ensuring the reading is stable.[3]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[3]
Determination of logP by the Shake-Flask Method
This classic method determines the partition coefficient of a compound between n-octanol and water.
Materials:
-
n-Octanol, pre-saturated with water
-
Water or phosphate-buffered saline (PBS, pH 7.4), pre-saturated with n-octanol
-
Test compound
-
Separatory funnel or vials
-
Shaker
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.[5]
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.[6]
-
Add the test compound to the biphasic system.
-
Shake the mixture for a set period (e.g., 24 hours) to allow for equilibrium to be reached.[5]
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.[7]
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.[5]
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]
Determination of Aqueous Solubility by the Kinetic Shake-Flask Method
This high-throughput method provides a rapid assessment of a compound's solubility.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 20 mM).[8]
-
Add the DMSO stock solution to the aqueous buffer in a 96-well plate to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).[9]
-
Shake the plate at room temperature for a specified time (e.g., 2 hours).[9]
-
Filter the samples through the 96-well filter plate into a collection plate to remove any precipitate.[10]
-
Quantify the concentration of the dissolved compound in the filtrate using an appropriate analytical method.[10]
-
The measured concentration represents the kinetic aqueous solubility.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of HLMs in phosphate buffer.[11]
-
Prepare a working solution of the test compound.
-
Pre-warm the HLM solution and the NADPH regenerating system to 37°C.[11]
-
In a 96-well plate, add the HLM solution and the test compound. Pre-incubate for a few minutes at 37°C.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[12]
-
Centrifuge the plate to precipitate the proteins.[12]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
-
Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant, half-life, and intrinsic clearance.[12]
Signaling Pathways and Logical Relationships
Piperidine and pyrrolidine scaffolds are integral components of many drugs that modulate key signaling pathways in various diseases, including cancer and neurological disorders.
Piperidine in Cancer Signaling
Piperidine-containing compounds have been shown to modulate several critical signaling pathways involved in cancer progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(Hydroxymethyl)piperidin-2-one
The proper disposal of 4-(Hydroxymethyl)piperidin-2-one, a compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. Due to its potential hazards, this chemical and any contaminated materials must be managed as hazardous waste. Adherence to the following step-by-step procedures will facilitate compliance with safety regulations and promote a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological profiles of structurally related piperidine derivatives, this compound should be handled as a hazardous substance. It is presumed to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles and face shield. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be classified as hazardous waste.[3]
-
This waste must be segregated from other laboratory waste to prevent accidental mixing with incompatible substances.[4][5]
2. Waste Collection:
-
Solid Waste: Place solid this compound and contaminated disposable items directly into a designated hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container.[3]
3. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid, preferably the original container or a high-density polyethylene (HDPE) bottle.[6][7]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7]
4. On-site Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat, ignition sources, and incompatible materials.[7][8]
-
Liquid waste containers should be placed in secondary containment to mitigate spills.[5]
5. Disposal Request and Pickup:
-
Once the waste container is full (not exceeding 90% capacity), or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8]
Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Increase ventilation and eliminate all ignition sources.[9]
-
Absorb Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the spilled chemical.[10] Do not use combustible materials such as paper towels.[7]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][10]
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor and the institutional EHS office.[7]
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[6][11]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[5][11]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, remove or deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[6][11]
Table 2: Summary of Disposal Considerations for Piperidinone Derivatives
| Hazard Category | Disposal Consideration | Rationale |
| Toxicity | Segregate as hazardous waste. Use appropriate PPE during handling. | To prevent exposure to personnel through ingestion, inhalation, or skin contact.[1][2] |
| Corrosivity | Use corrosion-resistant containers. Avoid contact with skin and eyes. | To prevent chemical burns and damage to containers.[2] |
| Flammability | Store away from ignition sources. Use non-sparking tools for cleanup. | To prevent fire or explosion hazards.[1] |
| Aquatic Toxicity | Do not dispose of down the drain. Prevent release into the environment. | To protect aquatic life and prevent environmental contamination.[1][9] |
Below is a logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. peptide.com [peptide.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 4-(Hydroxymethyl)piperidin-2-one
For immediate reference, this guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Hydroxymethyl)piperidin-2-one (CAS: 53611-47-5).
نظرًا لعدم توفر بيانات شاملة في صحيفة بيانات السلامة (SDS) لهذا المركب المحدد، تستند هذه الإرشادات إلى معلومات المخاطر المتاحة من الموردين وبيانات المركبات ذات الصلة هيكليًا. يُنصح بأقصى درجات الحذر.
Based on available supplier information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Due to the potential for more severe hazards, as indicated by structurally similar compounds which can cause severe skin burns and eye damage, a conservative approach to personal protective equipment (PPE) is strongly recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard nitrile gloves, lab coat, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves. | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is essential to minimize exposure and ensure a controlled laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures with a risk of aerosol or dust generation, use a certified chemical fume hood.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Weighing and Transferring: Conduct these operations in a fume hood to minimize inhalation exposure. Use appropriate tools to avoid direct contact.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes, and to avoid inhalation of any dust or aerosols.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: At the point of generation, segregate waste into solid, liquid, and contaminated PPE streams.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of as solid hazardous waste in a designated container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Precautions
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
